Product packaging for Isomaltopaeoniflorin(Cat. No.:)

Isomaltopaeoniflorin

Cat. No.: B12393779
M. Wt: 642.6 g/mol
InChI Key: XDSDFGIAGIOVGG-FZXMSPJCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isomaltopaeoniflorin is a monoterpenoid glycoside compound of significant interest in phytochemical and pharmacological research. As a derivative or analog of paeoniflorin, which is the principal bioactive constituent of the traditional Chinese herb Paeonia lactiflora Pallas, it is a key compound for studying the structure-activity relationships within this class of natural products . Paeoniflorin, the parent compound, is noted for its extensive anti-inflammatory and immunoregulatory effects, modulating functions of immune cells and restoring abnormal signaling pathways . Research on paeoniflorin has demonstrated its potential value in investigating mechanisms related to neuroprotection, pain, cardiovascular health, and diabetic complications through targets such as the NF-κB and MAPK signaling pathways . This product is provided to support such advanced chemical and biological research. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the specific product data sheet for detailed structural and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38O16 B12393779 Isomaltopaeoniflorin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H38O16

Molecular Weight

642.6 g/mol

IUPAC Name

[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate

InChI

InChI=1S/C29H38O16/c1-26-10-28(38)15-7-29(26,27(15,25(44-26)45-28)11-40-22(37)12-5-3-2-4-6-12)43-24-21(36)19(34)17(32)14(42-24)9-39-23-20(35)18(33)16(31)13(8-30)41-23/h2-6,13-21,23-25,30-36,38H,7-11H2,1H3/t13-,14-,15-,16-,17-,18+,19+,20-,21-,23+,24+,25-,26+,27+,28-,29+/m1/s1

InChI Key

XDSDFGIAGIOVGG-FZXMSPJCSA-N

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Isomaltopaeoniflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Isomaltopaeoniflorin, a monoterpene glycoside of interest. The document details the methodologies employed for its isolation and characterization, with a focus on the spectroscopic techniques that have been pivotal in defining its intricate molecular structure. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound is a naturally occurring paeoniflorin derivative. The core structure of paeoniflorin, a well-known bioactive compound from the roots of Paeonia species, is glycosidically linked to an isomaltose moiety. The complete elucidation of its structure is paramount for understanding its chemical properties, biological activities, and potential therapeutic applications. This guide will walk through the essential steps and data integral to this process.

Isolation of this compound

The isolation of this compound from its natural source, primarily the seed meal of Paeonia suffruticosa, involves a multi-step process designed to separate it from a complex mixture of other phytochemicals.

Experimental Protocol: Isolation and Purification
  • Extraction: The dried and powdered plant material is typically subjected to ultrasound-assisted extraction with an ethanol-water solution. Optimal conditions often involve a specific ethanol concentration, temperature, and duration to maximize the yield of monoterpene glycosides.

  • Crude Extract Preparation: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is then subjected to purification using macroporous resin column chromatography. This step is crucial for separating the target glycosides from other compounds based on their polarity. A stepwise gradient elution with ethanol-water mixtures of increasing polarity is commonly employed.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved through preparative or semi-preparative HPLC, yielding this compound with a high degree of purity.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G Figure 1. Experimental Workflow for this compound Isolation cluster_extraction Extraction cluster_purification Purification plant_material Paeonia suffruticosa Seed Meal extraction Ultrasound-Assisted Extraction (Ethanol/Water) plant_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin hplc Preparative HPLC macroporous_resin->hplc final_product final_product hplc->final_product Isolated this compound G Figure 2. Logical Flow of NMR-Based Structure Elucidation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure_Fragment Structural Fragments COSY->Structure_Fragment HSQC->Structure_Fragment Final_Structure Complete 3D Structure HMBC->Final_Structure NOESY NOESY (Spatial Proximity) NOESY->Final_Structure Structure_Fragment->HMBC

Isomaltopaeoniflorin: A Comprehensive Spectroscopic and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isomaltopaeoniflorin, a monoterpene glycoside isolated from Paeonia lactiflora. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside a summary of its potential biological activities based on related compounds. Experimental protocols for the spectroscopic analyses are also outlined.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of NMR and high-resolution mass spectrometry.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed to determine the elemental composition of this compound.

Table 1: HRESIMS Data for this compound

ParameterObserved ValueCalculated ValueMolecular Formula
[M-H]⁻525.1628525.1624C₂₄H₃₀O₁₃

Citation:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD)

ProtonChemical Shift (δ, ppm)
Data not available in the provided search results

Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

CarbonChemical Shift (δ, ppm)
Data not available in the provided search results

Note: While the existence of ¹H and ¹³C NMR spectra for this compound in CD₃OD is confirmed in the supplementary material of a Royal Society of Chemistry publication, the specific chemical shift values were not available in the provided search results.[1]

Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of natural products like this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent, typically methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL). The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

  • Mass Spectrometry Parameters: The ESI source is operated in negative ion mode to detect the [M-H]⁻ ion. Key parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature are optimized to achieve maximum signal intensity and resolution. Data is acquired over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The acquired high-resolution mass spectrum is processed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using software that considers the isotopic distribution of the elements.

Experimental Workflow for HRESIMS Analysis

HRESIMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRESIMS Analysis cluster_data_processing Data Processing a Purified this compound b Dissolution in Solvent (e.g., Methanol) a->b c Infusion or LC Introduction b->c d Electrospray Ionization (Negative Mode) c->d e Mass Analysis (Q-TOF or Orbitrap) d->e f Accurate Mass Determination e->f g Elemental Composition Calculation f->g Signaling_Pathways cluster_anti_inflammatory Potential Anti-Inflammatory Action cluster_neuroprotective Potential Neuroprotective Action isomaltopaeoniflorin_inflam This compound (hypothesized) mapk MAPK Pathway isomaltopaeoniflorin_inflam->mapk Inhibition nfkb NF-κB Pathway isomaltopaeoniflorin_inflam->nfkb Inhibition inflammation Inflammatory Response (Cytokines, etc.) mapk->inflammation nfkb->inflammation isomaltopaeoniflorin_neuro This compound (hypothesized) oxidative_stress Oxidative Stress isomaltopaeoniflorin_neuro->oxidative_stress Reduction apoptosis Apoptotic Pathways (Bcl-2, Caspases) isomaltopaeoniflorin_neuro->apoptosis Inhibition oxidative_stress->apoptosis neuronal_survival Neuronal Survival apoptosis->neuronal_survival

References

Isomaltopaeoniflorin: A Technical Guide to Physicochemical Properties and Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Isomaltopaeoniflorin, a monoterpene glycoside, is a key bioactive component found in the roots of Paeonia lactiflora Pall. As a compound of significant interest for its potential therapeutic applications, a thorough understanding of its physicochemical properties and solubility is paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of a relevant biological pathway.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its close structural isomer, Paeoniflorin, provide valuable insights. The following table summarizes the known physicochemical properties of this compound and its related compound, Paeoniflorin. It is important to note that the data for Paeoniflorin should be considered as an approximation for this compound.

PropertyValueSource
Molecular Formula C₂₉H₃₈O₁₆---
Molecular Weight 642.6 g/mol ---
Melting Point ~196 °C (for Paeoniflorin)[1]
Boiling Point Data not available
pKa Data not available
XLogP3 -3.2---
Hydrogen Bond Donor Count 8---
Hydrogen Bond Acceptor Count 16---
Appearance Amorphous brown powder (Paeoniflorin)[1]
Hygroscopicity Hygroscopic (Paeoniflorin)[1]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation development. Glycosides, such as this compound, are generally known to be soluble in water.[2][3] Paeoniflorin, its isomer, is described as a water-soluble monoterpene glycoside.[2][3][4] However, specific quantitative solubility data for this compound in common laboratory solvents remains to be experimentally determined. The table below is intended to be populated as empirical data becomes available.

SolventSolubility (mg/mL)Temperature (°C)pH
Water Data not available
Ethanol Data not available
Methanol Data not available
DMSO Data not available

Factors Influencing Solubility and Stability:

  • pH: Paeoniflorin is reported to be stable in acidic environments and unstable in alkaline conditions.[1] This suggests that the solubility and stability of this compound are likely pH-dependent.

  • Temperature: As with most compounds, the solubility of this compound is expected to be influenced by temperature.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol outlines the steps for determining the aqueous solubility of this compound.

1. Materials and Equipment:

  • This compound (solid powder)

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 8.0)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound powder into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired solvent (e.g., purified water or a specific pH buffer) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The exact time should be determined through preliminary experiments to identify when the concentration of the dissolved solute plateaus.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the mean concentration (e.g., in mg/mL or mol/L) from at least three replicate experiments, along with the standard deviation.

    • The temperature and pH of the solvent should always be specified.

Biological Pathway Involvement

Paeoniflorin, the isomer of this compound, has been shown to modulate several key signaling pathways involved in inflammation and cellular processes. Understanding these pathways can provide insights into the potential mechanisms of action for this compound. One such pathway is the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome signaling cascade.

paeoniflorin_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Priming Pro_IL1b Pro-IL-1β NF_kB->Pro_IL1b Transcription IL1b IL-1β Caspase1 Caspase-1 NLRP3->Caspase1 Activation Caspase1->Pro_IL1b Cleavage Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation This compound This compound (Paeoniflorin) This compound->TLR4 This compound->NF_kB This compound->NLRP3

References

Unveiling Isopaeoniflorin: A Technical Guide to its Discovery and Isolation from Paeonia lactiflora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of isopaeoniflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora. While paeoniflorin remains the most abundant and well-studied bioactive compound from this traditional medicinal plant, its isomer, isopaeoniflorin, represents an area of growing interest for phytochemical and pharmacological research. This document outlines the key experimental protocols for the extraction and purification of isopaeoniflorin, presents available quantitative data, and discusses its structural elucidation. Furthermore, it explores the potential biological activities and associated signaling pathways, drawing comparisons with the known effects of paeoniflorin to highlight areas for future investigation.

Introduction

Paeonia lactiflora Pall. (family Paeoniaceae), commonly known as the Chinese peony, is a perennial herbaceous plant with a long history of use in traditional Chinese medicine. Its roots are a rich source of bioactive compounds, most notably monoterpene glycosides. Among these, paeoniflorin is the most prominent, with extensive research demonstrating its anti-inflammatory, neuroprotective, and immunomodulatory properties.

In 2008, a study focusing on the chemical constituents of Paeonia lactiflora roots led to the discovery and isolation of three new monoterpene glycosides, one of which was identified as isopaeoniflorin. This discovery has opened new avenues for research into the phytochemical diversity of Paeonia lactiflora and the potential for novel therapeutic applications of its lesser-known constituents. This guide serves as a technical resource for researchers aiming to isolate, identify, and investigate the pharmacological potential of isopaeoniflorin.

Discovery and Structural Elucidation

Isopaeoniflorin was first reported as a new monoterpene glycoside isolated from the roots of Paeonia lactiflora. Its structure was established through spectral and chemical evidence, distinguishing it from its well-known isomer, paeoniflorin. The structural elucidation was primarily based on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While detailed published spectra for isopaeoniflorin are scarce, the initial discovery laid the groundwork for its identification. The fundamental structure is that of a "cage-like" pinane monoterpenoid core attached to a glucose moiety.

Experimental Protocols: Isolation and Purification of Isopaeoniflorin

The isolation of isopaeoniflorin from Paeonia lactiflora roots involves a multi-step process of extraction and chromatographic separation. The following protocols are based on established methods for the separation of monoterpene glycosides from this plant source.

Extraction
  • Plant Material Preparation: Dried roots of Paeonia lactiflora are pulverized into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered root material is typically extracted with a polar solvent. A common method involves reflux extraction with 70% ethanol. The solvent-to-solid ratio and extraction time are critical parameters to optimize for maximum yield.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A series of chromatographic techniques are employed to separate isopaeoniflorin from the complex mixture of the crude extract.

  • Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin. Elution is performed with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Silica Gel Column Chromatography: Fractions enriched with monoterpene glycosides are further purified on a silica gel column. A gradient elution system, typically with a solvent mixture such as chloroform-methanol or ethyl acetate-methanol-water, is used to separate paeoniflorin, albiflorin, and other related compounds, including isopaeoniflorin.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity isopaeoniflorin, preparative HPLC with a C18 reversed-phase column is the method of choice. A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is commonly used as the mobile phase.

Diagram of the General Isolation and Purification Workflow for Isopaeoniflorin

Isopaeoniflorin Isolation Workflow cluster_extraction Extraction cluster_purification Purification Paeonia_lactiflora Paeonia lactiflora Roots Pulverization Pulverization Paeonia_lactiflora->Pulverization Ethanol_Extraction 70% Ethanol Extraction Pulverization->Ethanol_Extraction Filtration_Concentration Filtration & Concentration Ethanol_Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Silica_Gel Silica Gel Column Chromatography Macroporous_Resin->Silica_Gel Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Isopaeoniflorin_Pure Pure Isopaeoniflorin Prep_HPLC->Isopaeoniflorin_Pure

Caption: General workflow for the isolation and purification of isopaeoniflorin.

Quantitative Data

Quantitative data for isopaeoniflorin is not as extensively documented as for paeoniflorin. The yield and purity are highly dependent on the plant material, extraction method, and purification strategy.

ParameterValueMethod of Analysis
Molecular Formula C₂₃H₂₈O₁₁Mass Spectrometry
Molecular Weight 480.47 g/mol Mass Spectrometry
Typical Yield Not extensively reportedHPLC
Purity >98% achievablePreparative HPLC

Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to the pinane skeleton, the benzoyl group, the anomeric proton of the glucose unit, and other sugar protons.
¹³C NMR Resonances for the carbonyl carbon of the benzoyl group, carbons of the pinane core, and the glucose moiety.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, which aids in confirming the structure and identifying the different components of the molecule.

Biological Activity and Signaling Pathways

The pharmacological activities of isopaeoniflorin have not been extensively studied. However, based on the known bioactivities of its isomer, paeoniflorin, it is hypothesized that isopaeoniflorin may also possess anti-inflammatory and neuroprotective properties. Research into the specific effects of isopaeoniflorin is a promising area for future drug discovery.

The anti-inflammatory effects of paeoniflorin are known to be mediated through the inhibition of pro-inflammatory signaling pathways. It is plausible that isopaeoniflorin could modulate similar pathways.

Hypothesized Anti-inflammatory Signaling Pathway Modulation by Isopaeoniflorin

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Isopaeoniflorin Isopaeoniflorin Isopaeoniflorin->IKK Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by isopaeoniflorin.

Conclusion and Future Directions

Isopaeoniflorin is a naturally occurring monoterpene glycoside from Paeonia lactiflora with potential for pharmacological applications. This technical guide provides a foundational understanding of its discovery and isolation. Significant research gaps remain, particularly in the comprehensive characterization of its biological activities and the elucidation of its mechanisms of action at the molecular level.

Future research should focus on:

  • Developing and validating robust analytical methods for the quantification of isopaeoniflorin in plant extracts and biological matrices.

  • Conducting comprehensive spectroscopic analysis (1D and 2D NMR, HR-MS) to create a publicly available reference dataset.

  • Screening isopaeoniflorin for a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.

  • Investigating the specific signaling pathways modulated by isopaeoniflorin to understand its molecular mechanisms of action.

Addressing these research areas will be crucial in unlocking the full therapeutic potential of this promising natural product.

Preliminary Biological Screening of Isomaltopaeoniflorin: A Predictive Approach Based on its Isomer, Paeoniflorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Isomaltopaeoniflorin is scarce in publicly available literature. This technical guide provides a comprehensive overview of the well-documented biological screening of its isomer, Paeoniflorin (PF). Given that isomers often exhibit similar, though not identical, pharmacological profiles, this document serves as a robust predictive framework to guide future research and drug discovery efforts for this compound. All detailed data, experimental protocols, and signaling pathways described herein pertain to Paeoniflorin and should be considered as a strong rationale for conducting direct experimental validation on this compound.

Introduction to this compound and Paeoniflorin

This compound is a monoterpene glycoside and an isomer of Paeoniflorin. Both compounds are found in the roots of Paeonia lactiflora Pallas, a plant used extensively in traditional Chinese medicine. While pharmacokinetic studies have identified this compound as a component of Total Glucosides of White Paeony Capsule, its specific biological activities remain largely unexplored.

In contrast, Paeoniflorin has been the subject of extensive research, demonstrating a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3][4][5] This guide synthesizes the key findings from the preliminary biological screening of Paeoniflorin to provide a predictive blueprint for the potential therapeutic applications of this compound.

Predicted Anti-Inflammatory Activity

Paeoniflorin has been shown to possess significant anti-inflammatory properties in various in vitro and in vivo models.[3][6][7] It has been observed to modulate inflammatory responses by regulating cytokine production and inhibiting key signaling pathways.

Quantitative Data on Anti-Inflammatory Effects of Paeoniflorin
Model SystemTreatmentKey FindingsReference
Lipopolysaccharide (LPS)-induced acute lung injury in micePaeoniflorin (50, 100 mg/kg, i.p.)Reduced pulmonary edema, attenuated inflammatory cell accumulation, and decreased IL-1β and TNF-α levels.[7]
Allergic contact dermatitis in micePaeoniflorinIncreased anti-inflammatory cytokines (IL-4, IL-10) and decreased pro-inflammatory cytokines (IL-2, IL-17).[6]
Collagen-induced arthritis in micePaeoniflorin-6'-O-benzene sulfonate (CP-25) (17.5, 35, 70 mg/kg)Reduced arthritis index and swollen joint count.[8]
TGFβ1 and IL-1β-stimulated endothelial cellsPaeoniflorinInhibited TAK1 phosphorylation and suppressed inflammatory factor expression.[9]
Experimental Protocols for Anti-Inflammatory Screening

2.2.1. In Vivo Model: LPS-Induced Acute Lung Injury in Mice

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Induction of Injury: Intratracheal instillation of lipopolysaccharide (LPS) (1 mg/kg) dissolved in sterile saline.

  • Treatment: Paeoniflorin (50 or 100 mg/kg) is administered intraperitoneally 30 minutes prior to LPS instillation.

  • Assessment (24 hours post-LPS):

    • Pulmonary Edema: Lung wet-to-dry weight ratio is calculated.

    • Histology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and lung injury.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in BALF are quantified using ELISA kits.[7]

2.2.2. In Vitro Model: Cytokine Production in Murine Splenocytes

  • Cell Culture: Splenocytes are harvested from mice with allergic contact dermatitis and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells are treated with various concentrations of Paeoniflorin.

  • Stimulation: Cells are stimulated with a suitable mitogen (e.g., Concanavalin A) to induce cytokine production.

  • Cytokine Analysis: After a 48-hour incubation, the culture supernatants are collected, and the concentrations of various cytokines (e.g., IL-2, IL-4, IL-10, IL-17) are measured by ELISA.[6]

Signaling Pathway Visualization

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines JNK->Cytokines NFkB->Cytokines This compound This compound (Predicted) This compound->p38 Inhibition This compound->JNK Inhibition This compound->NFkB Inhibition

Caption: Predicted inhibition of LPS-induced inflammatory signaling by this compound.

Predicted Antioxidant Activity

Paeoniflorin and its derivatives have demonstrated notable antioxidant properties by scavenging free radicals and activating antioxidant cellular defense mechanisms.[10]

Quantitative Data on Antioxidant Effects of a Paeoniflorin Derivative
AssayCompoundActivityReference
DPPH Radical ScavengingPaeoniflorin Derivative (Compound 22)High scavenging capacity[10]
ABTS Radical ScavengingPaeoniflorin Derivative (Compound 22)High scavenging ability[10]
H₂O₂-induced Oxidative Stress in PC12 cellsPaeoniflorin Derivative (Compound 22)Protective effect[10]
Experimental Protocols for Antioxidant Screening

3.2.1. DPPH Radical Scavenging Assay

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • A solution of the test compound (e.g., this compound) at various concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

3.2.2. ABTS Radical Cation Scavenging Assay

  • Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution and potassium persulfate.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and incubating in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • The test compound is added to the diluted ABTS•+ solution, and the absorbance is measured after 6 minutes.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Experimental Workflow Visualization

antioxidant_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_cellular Cell-Based Assay cluster_analysis Data Analysis Compound This compound (Varying Concentrations) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS CellViability Cell Viability Assay (e.g., MTT) Compound->CellViability Scavenging Calculate % Scavenging DPPH->Scavenging ABTS->Scavenging PC12 PC12 Cells H2O2 H₂O₂ Induction PC12->H2O2 H2O2->Compound Treatment ProtectiveEffect Determine Protective Effect CellViability->ProtectiveEffect

Caption: Experimental workflow for antioxidant activity screening.

Predicted Anticancer Activity

Emerging evidence suggests that Paeoniflorin may possess anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][11]

Quantitative Data on Anticancer Effects of Paeoniflorin
Cell LineTreatmentEffectIC₅₀ ValueReference
Human non-small cell lung cancer (A549)PaeoniflorinG₀/G₁ phase cell cycle arrest and apoptosisNot specified[11]
Various cancer cell linesPaeoniflorinInhibition of proliferationVaries by cell line[1]
Experimental Protocols for Anticancer Screening

4.2.1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

4.2.2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).

Signaling Pathway Visualization

anticancer_pathway cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound (Predicted) p21 p21/WAF1 Induction This compound->p21 Fas Fas/FasL Expression This compound->Fas G0G1 G₀/G₁ Phase Arrest p21->G0G1 Caspases Caspase Activation Fas->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Predicted mechanisms of anticancer activity for this compound.

Conclusion and Future Directions

The extensive body of research on Paeoniflorin strongly suggests that its isomer, this compound, is a promising candidate for further investigation as a potential therapeutic agent. The predicted anti-inflammatory, antioxidant, and anticancer activities of this compound, based on the data from Paeoniflorin, provide a solid foundation for a comprehensive biological screening program.

Future research should focus on:

  • Direct Biological Screening: Conducting the in vitro and in vivo assays described in this guide to determine the specific biological activities of this compound.

  • Comparative Studies: Performing head-to-head comparisons of the biological activities of this compound and Paeoniflorin to elucidate any differences in potency and efficacy.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action.

By systematically evaluating the biological properties of this compound, the scientific community can unlock its full therapeutic potential and pave the way for the development of novel drugs for a range of diseases.

References

In Silico Prediction of Isomaltopaeoniflorin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Isomaltopaeoniflorin, a monoterpene glycoside and an isomer of the well-studied Paeoniflorin, presents a promising scaffold for drug discovery. While direct experimental data on this compound is limited, its structural similarity to Paeoniflorin allows for the use of in silico predictive models to infer its potential bioactivities. This technical guide outlines the computational methodologies for predicting the therapeutic potential of this compound, leveraging the extensive research on Paeoniflorin as a proxy. The guide details network pharmacology and molecular docking approaches to identify potential protein targets and signaling pathways. Furthermore, it provides comprehensive experimental protocols for the validation of predicted anti-inflammatory, neuroprotective, and anti-cancer activities. All quantitative data from relevant studies on Paeoniflorin are summarized to provide a comparative baseline for future investigations into this compound.

Introduction: The Promise of this compound

This compound belongs to the family of monoterpene glycosides found in medicinal plants of the Paeonia genus. Its isomer, Paeoniflorin, has been extensively studied and shown to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2] Due to the subtle structural differences between these isomers, it is hypothesized that this compound may exhibit a unique or enhanced bioactivity profile. In silico techniques offer a rapid and cost-effective approach to explore these possibilities, guiding further experimental validation.

This guide serves as a comprehensive resource for researchers and drug development professionals interested in the computational prediction and experimental validation of this compound's bioactivity.

In Silico Prediction Methodologies

Network Pharmacology: Unveiling the Target Landscape

Network pharmacology is a powerful in silico approach that integrates pharmacology, bioinformatics, and systems biology to investigate the complex interactions between drugs, targets, and diseases.[3] By constructing and analyzing drug-target-disease networks, it is possible to predict the potential mechanisms of action of a compound.

Experimental Protocol: Network Pharmacology Analysis of this compound (based on Paeoniflorin studies)

  • Compound Target Prediction:

    • The 2D structure of this compound is used as input for target prediction databases such as SwissTargetPrediction, PharmMapper, and SuperPRED.

    • These databases identify potential protein targets based on the principle of chemical similarity.

  • Disease-Associated Gene Collection:

    • For a specific disease of interest (e.g., castration-resistant prostate cancer, pancreatic cancer, Alzheimer's disease), relevant genes are collected from databases like GeneCards, OMIM, and DisGeNET.[4]

  • Construction of Protein-Protein Interaction (PPI) Network:

    • The overlapping genes between the compound's potential targets and the disease-associated genes are identified.

    • These common targets are then submitted to the STRING database to construct a PPI network, which visualizes the functional interactions between these proteins.[4]

  • Functional Enrichment Analysis:

    • Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the common targets using tools like DAVID or Metascape.

    • This analysis reveals the biological processes, molecular functions, and signaling pathways that are likely to be modulated by the compound.[5]

Predicted Targets and Pathways for Paeoniflorin (as a proxy for this compound):

CategoryPredicted Targets/PathwaysReference
Key Protein Targets SRC, EGFR, AKT1, TP53, MMP9, MAPK8 (JNK), CASP3[2][4][6]
Signaling Pathways MAPK signaling pathway, PI3K-Akt signaling pathway, NF-κB signaling pathway, RAS/MAPK signaling pathway[1][3][5]
Molecular Docking: Quantifying Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding affinity.[7] This method is crucial for validating the potential targets identified through network pharmacology and for understanding the molecular basis of the interaction.

Experimental Protocol: Molecular Docking of this compound

  • Ligand and Receptor Preparation:

    • The 3D structure of this compound is generated and energy-minimized using software like ChemDraw or Avogadro.

    • The crystal structures of the target proteins (e.g., SRC, JNK, p53) are retrieved from the Protein Data Bank (PDB). Water molecules and existing ligands are removed, and polar hydrogens are added.

  • Docking Simulation:

    • Software such as AutoDock Vina or Schrödinger's Glide is used to perform the docking simulation.

    • A grid box is defined around the active site of the target protein to guide the docking process.

  • Analysis of Results:

    • The docking results are analyzed based on the binding energy (kcal/mol), with lower values indicating a more stable complex.[4]

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein are visualized and analyzed.

Predicted Binding Affinities of Paeoniflorin with Key Targets:

Target ProteinBinding Affinity (kcal/mol)Reference
JNK (MAPK8)-5.44[2]
p53-5.64[2]
PSD95-6.38[2]
SYN-5.77[2]
ADMET Prediction: Assessing Drug-Likeness

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug. In silico tools can predict these properties early in the drug discovery process.

Experimental Protocol: ADMET Prediction for this compound

  • Input Compound Structure: The simplified molecular-input line-entry system (SMILES) or 2D structure of this compound is submitted to an ADMET prediction server (e.g., SwissADME, admetSAR, pkCSM).[8][9]

  • Property Calculation: The server calculates various physicochemical and pharmacokinetic properties based on established models.

  • Analysis of Drug-Likeness: The predicted properties are evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.[9]

Predicted ADMET Properties for Paeoniflorin (Illustrative):

PropertyPredicted Value/ClassificationSignificance
Molecular Weight < 500 g/mol Good absorption/permeability
LogP (Lipophilicity) < 5Good absorption/permeability
Hydrogen Bond Donors < 5Good absorption/permeability
Hydrogen Bond Acceptors < 10Good absorption/permeability
Blood-Brain Barrier Permeability Predicted to crossPotential for neuroprotective effects
P-glycoprotein Substrate Predicted as non-substrateLower chance of multidrug resistance
Ames Toxicity Predicted as non-mutagenicLower risk of carcinogenicity

Experimental Validation Protocols

The following protocols are based on studies conducted with Paeoniflorin and can be adapted for the experimental validation of this compound's predicted bioactivities.

Anti-Inflammatory Activity

Cell Line: RAW 264.7 murine macrophage cells.[10]

Protocol: Nitric Oxide (NO) Production Assay [10][11]

  • Seed RAW 264.7 cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS; 0.2 µg/mL) and incubate for 24 hours.[11]

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Quantify the results by measuring the absorbance at 540 nm.

Protocol: Cytokine Measurement (TNF-α, IL-6) [10][11]

  • Follow steps 1-4 of the NO production assay.

  • Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Neuroprotective Activity

Cell Line: PC12 cells (differentiated).[12]

Protocol: MPP+-Induced Neurotoxicity Assay [12]

  • Seed differentiated PC12 cells in a 96-well plate.

  • Pre-treat the cells with a range of this compound concentrations (e.g., 25 to 400 µM) for 3 hours.[12]

  • Induce neurotoxicity by exposing the cells to 4 mM methyl-4-phenylpyridine ion (MPP+) for 24 hours.[12]

  • Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 490 nm.

Protocol: Lactate Dehydrogenase (LDH) Release Assay [12]

  • Follow steps 1-3 of the MPP+-induced neurotoxicity assay.

  • Collect the cell culture medium.

  • Measure the amount of LDH released into the medium using a commercially available LDH cytotoxicity assay kit.

Anti-Cancer Activity

Cell Lines: HOS and Saos-2 (osteosarcoma), HCT116 (colorectal cancer), BXPC-3 (pancreatic cancer).[6][13][14]

Protocol: Cell Viability Assay (MTS/MTT) [6][14]

  • Seed cancer cells (e.g., 5,000-6,000 cells/well) in a 96-well plate and allow them to adhere overnight.[14]

  • Treat the cells with various concentrations of this compound (e.g., 200 to 500 µM for osteosarcoma cells) for 24, 48, and 72 hours.[14]

  • Perform an MTS or MTT assay as described in the neuroprotection protocol to determine cell viability.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol: Apoptosis Analysis by Flow Cytometry [13][14]

  • Seed cancer cells in 6-well plates (e.g., 2x10^5 cells/well) and treat with varying concentrations of this compound for 24-48 hours.[14]

  • Harvest the cells and wash with ice-cold PBS.

  • Stain the cells with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Visualizations: Pathways and Workflows

G In Silico Bioactivity Prediction Workflow for this compound cluster_0 In Silico Prediction cluster_1 Experimental Validation A This compound Structure B Network Pharmacology (Target Identification) A->B D ADMET Prediction (Drug-Likeness) A->D C Molecular Docking (Binding Affinity) B->C E Anti-Inflammatory Assays (NO, Cytokines) C->E F Neuroprotective Assays (MTT, LDH) C->F G Anti-Cancer Assays (Viability, Apoptosis) C->G H Bioactivity Profile E->H F->H G->H

Caption: Workflow for in silico prediction and experimental validation of this compound.

G Predicted Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription of This compound This compound This compound->TAK1 This compound->IKK

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

G Predicted Pro-Apoptotic Signaling in Cancer Cells This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted induction of apoptosis in cancer cells via the PI3K/Akt pathway.

Conclusion and Future Directions

The in silico methodologies and experimental protocols detailed in this guide provide a robust framework for investigating the bioactivity of this compound. Based on the extensive data available for its isomer, Paeoniflorin, it is predicted that this compound will exhibit significant anti-inflammatory, neuroprotective, and anti-cancer properties. The network pharmacology and molecular docking approaches suggest that these effects are likely mediated through the modulation of key signaling pathways such as MAPK, NF-κB, and PI3K/Akt.

Future research should focus on the direct experimental validation of these in silico predictions for this compound. Comparative studies between this compound and Paeoniflorin will be crucial to elucidate any differences in their potency and mechanisms of action. Furthermore, advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the stability and dynamics of this compound-protein interactions. The continued application of this integrated computational and experimental approach will accelerate the development of this compound as a potential therapeutic agent.

References

Preliminary Insights into the Mechanism of Action of Isomaltopaeoniflorin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltopaeoniflorin, a monoterpene glycoside, is a lesser-studied isomer of the well-researched compound Paeoniflorin, both primarily isolated from the roots of Paeonia lactiflora. While direct comprehensive studies on the mechanism of action of this compound are currently limited in publicly available scientific literature, its structural similarity to Paeoniflorin allows for preliminary postulations of its pharmacological activities. This technical guide consolidates the existing, albeit sparse, information on this compound and provides an in-depth analysis of the established mechanisms of its isomer, Paeoniflorin, as a predictive framework. The primary focus is on the anti-inflammatory and immunomodulatory effects, which are the most extensively documented for Paeoniflorin. This document adheres to a stringent data presentation format, including structured tables for quantitative data, detailed experimental protocols, and mandatory Graphviz visualizations for signaling pathways and workflows.

Introduction

This compound is a natural product with potential therapeutic applications. However, a significant knowledge gap exists regarding its specific molecular interactions and signaling pathways. In contrast, its isomer, Paeoniflorin, has been the subject of numerous investigations, revealing its potent anti-inflammatory, analgesic, and neuroprotective properties. This whitepaper leverages the extensive data on Paeoniflorin to infer the likely mechanisms of this compound, with the explicit understanding that these are preliminary and require direct experimental validation.

Postulated Mechanism of Action based on Paeoniflorin Studies

The primary mechanism of action of Paeoniflorin, and likely this compound, revolves around the modulation of key inflammatory and immune signaling pathways. These include the inhibition of pro-inflammatory mediators and the regulation of immune cell function.

Anti-inflammatory Effects

Paeoniflorin has been demonstrated to exert significant anti-inflammatory effects by targeting major signaling cascades. A central pathway implicated is the Toll-like receptor (TLR) signaling pathway, particularly TLR4, which is a key sensor for bacterial lipopolysaccharide (LPS). Activation of TLR4 triggers downstream signaling through MyD88-dependent and MyD88-independent pathways, culminating in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Paeoniflorin has been shown to inhibit this cascade at multiple levels. It can suppress the expression of TLR4 and its co-receptor MD2, thereby reducing the initial inflammatory signal. Downstream, it inhibits the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. Furthermore, Paeoniflorin can attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, which are also crucial for the expression of inflammatory mediators.

Paeoniflorin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates Paeoniflorin_node Paeoniflorin Paeoniflorin_node->TAK1 Inhibits Paeoniflorin_node->IKK Inhibits Paeoniflorin_node->MAPK Inhibits DNA DNA NFκB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Western_Blot_Workflow start Cell Treatment lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% milk) transfer->blocking primary_ab Primary Antibody Incubation (4°C, overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT, 1h) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Data Analysis detection->end

Navigating the Scientific Frontier: The Elusive Therapeutic Targets of Isomaltopaeoniflorin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of specific research on the potential therapeutic targets of Isomaltopaeoniflorin. While its isomer, Paeoniflorin, has been the subject of extensive investigation, data specifically elucidating the mechanisms of action and molecular targets of this compound remains largely unavailable. This technical guide aims to address this knowledge gap by clearly stating the current limitations in the field and proposing a pivot to the well-documented therapeutic landscape of the closely related compound, Paeoniflorin, as a potential starting point for future research on this compound.

The vast body of research on Paeoniflorin offers a valuable, albeit indirect, resource for scientists and drug development professionals interested in this compound. It is crucial, however, to underscore that isomers can exhibit distinct pharmacological profiles. Therefore, the information presented on Paeoniflorin should be considered as a foundation for hypothesis generation and experimental design for this compound, rather than a direct extrapolation of its therapeutic potential.

The Paeoniflorin Paradigm: A Glimpse into Potential Avenues

Paeoniflorin has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. These activities are attributed to its interaction with a variety of molecular targets and signaling pathways. Understanding these interactions provides a roadmap for investigating whether this compound engages with similar or divergent molecular machinery.

Key Therapeutic Areas and Signaling Pathways of Paeoniflorin

Anti-Inflammatory Effects: Paeoniflorin has been shown to mitigate inflammatory responses by targeting key signaling cascades. Notably, it inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression.

Neuroprotective Properties: In the context of neurological disorders, Paeoniflorin is reported to exert protective effects through the modulation of pathways such as the Akt/ERK1/2 signaling cascade. This pathway is critical for neuronal survival and plasticity.

Cardiovascular Protection: Research suggests that Paeoniflorin can protect the cardiovascular system through various mechanisms, though the specific signaling pathways are still under active investigation.

Immunomodulation: Paeoniflorin has been observed to modulate immune responses, indicating its potential in treating autoimmune diseases.

A Call for Direct Investigation into this compound

The absence of specific data on this compound presents a significant opportunity for novel research. To truly understand its therapeutic potential, the scientific community must undertake dedicated studies to:

  • Identify and validate the direct molecular targets of this compound.

  • Elucidate the specific signaling pathways modulated by this compound.

  • Conduct comprehensive in vitro and in vivo studies to determine its pharmacological and toxicological profiles.

  • Perform comparative studies with Paeoniflorin to delineate the unique and overlapping mechanisms of these two isomers.

Proposed Initial Experimental Workflow

For researchers embarking on the study of this compound, a logical starting point would be to investigate its effects on the well-established targets of Paeoniflorin. A proposed initial experimental workflow is outlined below:

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_lines Cell Lines (e.g., Macrophages, Neurons) target_assays Target-Based Assays (e.g., NF-κB, MAPK, Akt activation) cell_lines->target_assays This compound This compound Treatment This compound->cell_lines dose_response Dose-Response Analysis target_assays->dose_response animal_model Disease Animal Model dose_response->animal_model treatment This compound Administration animal_model->treatment biomarker_analysis Biomarker Analysis (e.g., Cytokine levels) treatment->biomarker_analysis histopathology Histopathological Examination treatment->histopathology

Caption: A proposed initial experimental workflow for investigating the therapeutic targets of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Promising Class of Natural Compounds

This technical guide provides a comprehensive literature review of Isomaltopaeoniflorin and its closely related monoterpene glycosides, primarily paeoniflorin and albiflorin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemistry, pharmacology, and potential therapeutic applications of these compounds. While direct experimental data on this compound is limited, this guide offers a thorough comparative analysis of its well-studied analogues, providing a valuable foundation for future research and development.

Introduction to Monoterpene Glycosides

Monoterpene glycosides are a class of natural products characterized by a ten-carbon monoterpene core linked to a sugar moiety. Paeoniflorin, albiflorin, and the less-studied this compound are prominent members of this class, primarily isolated from the roots of Paeonia lactiflora (white peony) and Paeonia suffruticosa.[1] These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[2][3]

Quantitative Data on Bioactivity and Pharmacokinetics

To facilitate a clear comparison, the following tables summarize the available quantitative data for paeoniflorin and albiflorin. It is important to note that specific quantitative data for this compound is not yet widely available in the published literature.

Table 1: Anti-inflammatory Activity of Paeoniflorin and Albiflorin

CompoundAssayTarget/Cell LineConcentration/DoseResultReference
Paeoniflorin Nitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 cells-IC50: 2.2 x 10⁻⁴ mol/L[4][5]
Prostaglandin E2 (PGE2) InhibitionLPS-induced RAW 264.7 cells10⁻⁵ mol/L27.56% inhibition[4][5]
TNF-α InhibitionLPS-induced RAW 264.7 cells10⁻⁵ mol/L20.57% inhibition[4][5]
IL-6 InhibitionLPS-induced RAW 264.7 cells10⁻⁵ mol/L29.01% inhibition[4][5]
COX-2 Protein Expression ReductionLPS-induced RAW 264.7 cells10⁻⁵ mol/L50.98% reduction[4][5]
Albiflorin Nitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 cells-IC50: 1.3 x 10⁻² mol/L[4][5]
Prostaglandin E2 (PGE2) InhibitionLPS-induced RAW 264.7 cells10⁻⁵ mol/L12.94% inhibition[4][5]
TNF-α InhibitionLPS-induced RAW 264.7 cells10⁻⁵ mol/L15.29% inhibition[4][5]
IL-6 InhibitionLPS-induced RAW 264.7 cells10⁻⁵ mol/L10.78% inhibition[4][5]
COX-2 Protein Expression ReductionLPS-induced RAW 264.7 cells10⁻⁵ mol/L17.21% reduction[4][5]

Table 2: Pharmacokinetic Parameters of Paeoniflorin and Albiflorin in Rats (Oral Administration)

CompoundDoseTmax (h)Cmax (µg/L)Reference
Paeoniflorin 20 mg/kg1.56 ± 0.6285.45 ± 47.49
60 mg/kg1.13 ± 0.35390.75 ± 139.26
120 mg/kg1.28 ± 1.921223.5 ± 420.15
Albiflorin 120 mg/kg1.81 ± 0.5319.81 ± 8.98

Data for this compound is not available.

Table 3: Content of Monoterpene Glycosides in Paeonia suffruticosa Seed Meal

CompoundContent (mg/g)Reference
Isomaltose paeoniflorin Not specified, but identified[1]
Albiflorin 15.24[1]
Paeoniflorin 14.12[1]
Oxypaeoniflorin Identified[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a reproducible framework for further investigation.

Isolation and Purification of Monoterpene Glycosides

A common method for the extraction and purification of monoterpene glycosides from Paeonia species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., roots of Paeonia lactiflora) is extracted with an organic solvent, typically ethanol or methanol, often using methods like ultrasound-assisted extraction to improve efficiency.[1]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with monoterpene glycosides is further purified using column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and macroporous resins.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds like paeoniflorin, albiflorin, and this compound, preparative HPLC is often employed.

In Vitro Anti-inflammatory Activity Assays

The anti-inflammatory effects of these compounds are frequently evaluated using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) and then pre-treated with various concentrations of the test compound (e.g., paeoniflorin) for a specific duration before being stimulated with LPS.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[5]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[5]

  • Gene Expression Analysis (RT-qPCR): The mRNA expression levels of inflammatory mediators like iNOS and COX-2 are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[5]

  • Protein Expression Analysis (Western Blot): The protein levels of key signaling molecules (e.g., phosphorylated NF-κB, IκBα) are analyzed by Western blotting.

Neuroprotective Activity Assays

The neuroprotective effects are often assessed using neuronal cell models subjected to neurotoxic insults.

  • Cell Culture and Induction of Neurotoxicity: A neuronal cell line, such as PC12 cells, is cultured and differentiated. Neurotoxicity is then induced by agents like glutamate or MPP+.[6]

  • Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the protective effect of the test compounds against the neurotoxin.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

  • Apoptosis Assays: Apoptosis can be evaluated by methods such as nuclear staining with Hoechst 33342, TUNEL staining, and measuring the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of paeoniflorin and its analogues are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

Anti-inflammatory Signaling Pathway of Paeoniflorin

Paeoniflorin exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_Genes activates Paeoniflorin Paeoniflorin Paeoniflorin->IKK inhibits

Paeoniflorin's inhibition of the NF-κB signaling pathway.
Neuroprotective Signaling Pathway of Paeoniflorin

Paeoniflorin has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway.

Neuroprotective_Pathway cluster_apoptosis Apoptotic Regulation Paeoniflorin Paeoniflorin PI3K PI3K Paeoniflorin->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 upregulates Bax Bax (pro-apoptotic) Akt->Bax downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Neuroprotection Neuroprotection

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isomaltopaeoniflorin

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Isomaltopaeoniflorin. While specific chromatographic data for this compound is limited, its structural similarity to Paeoniflorin allows for the adaptation of established methods for Paeoniflorin. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate way to quantify this compound in various samples.

Introduction

This compound is a monoterpene glycoside and an isomer of the well-studied compound, Paeoniflorin. Both compounds are found in medicinal plants of the Paeonia genus. The quantification of this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a comprehensive protocol for an HPLC-UV method, based on established methods for the simultaneous analysis of Paeoniflorin and related compounds.

Chemical Structure

Isomaltopaeoniflorin_Structure cluster_legend Chemical Structure of this compound This compound

Caption: Chemical Structure of this compound.

Experimental

Instrumentation and Materials

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Methanol (for sample preparation)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A method adapted from the simultaneous determination of Albiflorin and Paeoniflorin is proposed for the analysis of this compound.[1]

ParameterCondition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.03% Formic Acid in Water (17:83, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 230 nm
Run Time Approximately 15 minutes

Note: The optimal detection wavelength for this compound should be experimentally determined by obtaining a UV spectrum. Based on its structural isomer, Paeoniflorin, a wavelength of 230 nm is a suitable starting point.

Protocol

1. Standard Solution Preparation

1.1. Accurately weigh a suitable amount of this compound reference standard. 1.2. Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). 1.3. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

2.1. For solid samples (e.g., herbal extracts), accurately weigh the sample and extract it with methanol using a suitable method such as sonication or reflux extraction. 2.2. Centrifuge or filter the extract to remove particulate matter. 2.3. Dilute the extract with the mobile phase to a concentration that falls within the linear range of the standard curve. 2.4. Filter the final sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Analysis Workflow

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples hplc_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) prep_standards->hplc_setup prep_samples->hplc_setup inject_standards Inject Standard Solutions hplc_setup->inject_standards generate_curve Generate Calibration Curve inject_standards->generate_curve inject_samples Inject Sample Solutions generate_curve->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data quantify Quantify this compound (Compare sample peak area to calibration curve) acquire_data->quantify end End quantify->end

Caption: HPLC Analysis Workflow for this compound Quantification.

4. Method Validation

For robust and reliable results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be evaluated at both intra-day and inter-day levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It can be determined by a recovery study, where a known amount of the standard is added to a sample and the recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Method Validation Parameters (Based on a similar method for Albiflorin and Paeoniflorin) [1]

ParameterSpecification
Linearity Range 3.875 - 77.50 µg/mL (for Paeoniflorin)
Correlation Coefficient (r²) > 0.999
Intra-day Precision (RSD) 0.12% - 2.92%
Inter-day Precision (RSD) 0.94% - 3.30%
Average Recovery 102.32% ± 6.97%

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Quantitative Results for this compound

Sample IDInjection Volume (µL)Peak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Standard 1201500010.0N/A
Standard 2207500050.0N/A
Sample A204500030.01.5
Sample B206000040.02.0

Conclusion

The HPLC-UV method described in this application note provides a reliable and reproducible approach for the quantification of this compound. By adapting established methods for its structural isomer, Paeoniflorin, and performing a thorough method validation, researchers can achieve accurate and precise results. This method is a valuable tool for the quality control and scientific investigation of products containing this compound.

References

Application Note: Quantification of Isomaltopaeoniflorin in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltopaeoniflorin is a monoterpene glycoside and an isomer of paeoniflorin, a major active component of Total Glucosides of Peony (TGP). TGP has been widely used in traditional medicine and is under investigation for various pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2] Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informs dosing regimens and therapeutic efficacy.

This application note provides a detailed protocol for the quantification of this compound in plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. While specific data for this compound is limited, this protocol is adapted from validated methods for its isomer, paeoniflorin, and serves as a robust starting point for method development and validation.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Tolbutamide or Geniposide[3][5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank plasma (e.g., rat, human)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[3][6]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard working solution.

  • Add 150 µL of acetonitrile (or methanol) to precipitate the plasma proteins.[3][5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[7]

G cluster_prep Sample Preparation plasma Plasma Sample (50 µL) is Add Internal Standard (10 µL) plasma->is precip Add Acetonitrile (150 µL) (Protein Precipitation) is->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1. Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following conditions are based on established methods for paeoniflorin and should be optimized for this compound.[3][4][5]

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 analytical column (e.g., Phenomenex Gemini® NX-C18, 50 mm x 2.1 mm, 1.7 µm)[3][8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-5% B

    • 4.1-5 min: 5% B

  • Flow Rate: 0.4 - 1.0 mL/min[3][8]

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be determined based on this compound's ionization efficiency)

  • Ionization Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical for this compound, based on Paeoniflorin):

    • This compound: Precursor ion [M+NH4]+ or [M-H]- → Product ion (to be determined by direct infusion of the reference standard)

    • Internal Standard (Tolbutamide): Precursor ion [M+H]+ → Product ion

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Collision Gas: Argon

Data Presentation: Method Validation Parameters

The following tables summarize typical validation results for the LC-MS/MS quantification of paeoniflorin in plasma, which can be considered as target performance characteristics for an this compound assay. The method should be fully validated according to regulatory guidelines (e.g., FDA, ICH M10).[9]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Paeoniflorin1.0 - 2000> 0.991.0
Paeoniflorin2.0 - 400> 0.992.0

Data adapted from references[3][5].

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Paeoniflorin2.0≤ 8.1%≤ 10.0%± 8.2%
50.0≤ 8.1%≤ 10.0%± 8.2%
1000.0≤ 8.1%≤ 10.0%± 8.2%

Data adapted from reference[4].

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Paeoniflorin2.085 - 11585 - 115
50.085 - 11585 - 115
1000.085 - 11585 - 115

Acceptable ranges based on typical bioanalytical method validation guidelines.

Pharmacokinetic Application

This validated LC-MS/MS method can be applied to pharmacokinetic studies of this compound in various animal models and potentially in human clinical trials. By measuring the concentration of the analyte in plasma at different time points after administration, key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) can be determined.

G cluster_pk Pharmacokinetic Process admin Drug Administration (e.g., Oral, IV) absorption Absorption (from site of administration) admin->absorption plasma Drug in Systemic Circulation (Plasma) absorption->plasma distribution Distribution (to tissues and organs) distribution->plasma plasma->distribution metabolism Metabolism (e.g., Liver) plasma->metabolism excretion Excretion (e.g., Urine, Feces) plasma->excretion elimination Elimination metabolism->elimination excretion->elimination

References

Application Notes and Protocols for UPLC-MS/MS Assay of Isomaltopaeoniflorin and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltopaeoniflorin, a monoterpene glycoside, is a key active component found in various medicinal plants of the Paeonia species. It exists alongside several structural isomers, including the well-studied paeoniflorin and albiflorin. The therapeutic efficacy and pharmacokinetic profiles of these isomers can vary significantly. Therefore, a robust and sensitive analytical method is crucial for their individual quantification in complex biological matrices. This document provides a detailed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of this compound and its common isomers. This method is applicable for pharmacokinetic studies, quality control of herbal medicines, and drug development research.

Principle

The UPLC-MS/MS method leverages the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry. The isomers are separated on a C18 reversed-phase column using a gradient elution. Detection and quantification are achieved using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which ensures high specificity by monitoring unique precursor-to-product ion transitions for each analyte.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound and its isomers from plasma samples.

Materials:

  • Rat plasma

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Tolbutamide, 100 ng/mL in 50% ACN)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and filter through a 0.22 µm syringe filter into a UPLC vial.

  • Inject 5 µL of the sample into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-5% B

    • 6.1-8.0 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • MRM Transitions: (Note: These are representative values and should be optimized for the specific instrument.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound498.2179.13025
Paeoniflorin498.2179.13025
Albiflorin498.2179.13025
Internal Standard (Tolbutamide)271.1155.12015

Data Presentation

Table 1: Method Validation Parameters

The following table summarizes the typical validation parameters for the UPLC-MS/MS assay of this compound and its isomers in rat plasma. These values are based on published data for similar compounds and should be established for each specific laboratory setup.[1][2][3][4]

ParameterThis compoundPaeoniflorinAlbiflorin
Linearity Range (ng/mL) 1 - 20001 - 20001 - 2000
Correlation Coefficient (r²) > 0.995> 0.997> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.01.0
Intra-day Precision (%RSD) < 15%< 8.1%< 12.5%
Inter-day Precision (%RSD) < 15%< 10.0%< 12.5%
Accuracy (%RE) ± 15%± 8.2%± 10.3%
Recovery (%) > 85%> 80%> 80%
Matrix Effect (%) 90 - 11090 - 11090 - 110
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

This table presents hypothetical pharmacokinetic data for this compound and its isomers following oral administration to rats, based on trends observed for paeoniflorin and albiflorin.[5]

ParameterThis compoundPaeoniflorinAlbiflorin
Cmax (ng/mL) 150 ± 25205 ± 30180 ± 28
Tmax (h) 0.50.40.45
AUC₀-t (ng·h/mL) 450 ± 60620 ± 75550 ± 70
t₁/₂ (h) 2.53.12.8

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (ACN) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute filter Filter reconstitute->filter uplc_vial UPLC Vial filter->uplc_vial injection Injection uplc_vial->injection separation UPLC Separation (C18 Column) injection->separation ionization ESI Source (Positive Ionization) separation->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for UPLC-MS/MS analysis.

Logical_Relationship cluster_analyte Analytes cluster_matrix Biological Matrix cluster_method Analytical Method cluster_application Application This compound This compound plasma Plasma paeoniflorin Paeoniflorin albiflorin Albiflorin uplc UPLC Separation plasma->uplc msms Tandem MS Detection uplc->msms pharmacokinetics Pharmacokinetics msms->pharmacokinetics quality_control Quality Control msms->quality_control

Caption: Logical relationship of the analytical components.

References

Pharmacokinetic Studies of Isomaltopaeoniflorin in Animal Models: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of dedicated pharmacokinetic studies on Isomaltopaeoniflorin in animal models. Extensive searches have not yielded specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. The available research predominantly focuses on its isomer, paeoniflorin.

This lack of specific data for this compound prevents the creation of detailed application notes and protocols as requested. Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are essential for constructing such documents, and this information is not currently present in the public domain for this compound.

While this compound and paeoniflorin are isomers, it cannot be assumed that their pharmacokinetic profiles are identical. Structural differences, even subtle ones as between isomers, can lead to significant variations in how a compound is processed by a living organism. Factors such as solubility, membrane permeability, and interaction with metabolic enzymes and transporters can all be affected by stereochemistry, potentially leading to different ADME profiles.

For researchers, scientists, and drug development professionals interested in the pharmacokinetic properties of this class of compounds, the existing literature on paeoniflorin may offer some preliminary insights. However, it is crucial to underscore that any data from paeoniflorin studies should be considered as pertaining to a distinct chemical entity and not be extrapolated to this compound without direct experimental verification.

Future research is necessary to elucidate the pharmacokinetic profile of this compound. Such studies would be invaluable for understanding its therapeutic potential and for the development of any future clinical applications. Researchers are encouraged to conduct dedicated in vivo studies in relevant animal models to determine the key pharmacokinetic parameters of this compound.

Until such data becomes available, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations for the pharmacokinetic study of this compound in animal models.

Application Notes and Protocols for In Vitro Cell-Based Assays of Isomaltopaeoniflorin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltopaeoniflorin is a monoterpene glycoside and an isomer of paeoniflorin, both of which are major active components isolated from the roots of Paeonia lactiflora. While research on this compound is emerging, its biological activities are anticipated to be similar to the extensively studied paeoniflorin, which has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties in numerous in vitro and in vivo studies. These effects are often attributed to the modulation of key cellular signaling pathways, such as the NF-κB pathway.

This document provides detailed application notes and standardized protocols for a range of in vitro cell-based assays to investigate the biological effects of this compound. It is important to note that due to the limited specific data on this compound, the following protocols and data are largely based on studies conducted with paeoniflorin. Researchers should consider these protocols as a starting point and optimize them for this compound.

Key Applications of this compound in Cell-Based Assays

  • Anti-inflammatory: Evaluating the suppression of pro-inflammatory cytokines and modulation of inflammatory signaling pathways.

  • Antioxidant: Determining the capacity to scavenge free radicals and protect cells from oxidative stress.

  • Anti-cancer: Investigating the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.

Data Presentation: Quantitative Effects of Paeoniflorin (as a proxy for this compound)

The following tables summarize quantitative data from in vitro studies on the effects of paeoniflorin. These values can serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory Activity of Paeoniflorin

AssayCell LineInducerConcentration of PaeoniflorinObserved EffectReference
Cytokine Inhibition (TNF-α) Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)100 µMSignificant reduction in TNF-α production[1]
Cytokine Inhibition (IL-6) Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)100 µMSignificant reduction in IL-6 production[1]
NF-κB Inhibition Bovine Mammary Epithelial CellsStaphylococcus haemolyticusNot specifiedInhibition of NF-κB p65 and p50 expression[2]
Mast Cell Degranulation RBL-2H3DNP-BSANot specifiedInhibition of histamine release[3]

Table 2: Anti-cancer Activity of Paeoniflorin

AssayCell LineIC50 ValueDuration of TreatmentReference
Cell Viability (MTT Assay) Human Endometrial Cancer (RL95-2)Dose-dependent inhibition24, 48, 72 hours[4]
Cell Viability (MTT Assay) Human Non-small Cell Lung Cancer (A549)Not specifiedNot specified[5]

Table 3: Antioxidant Activity of Plant Extracts (General Reference)

AssayPlant ExtractIC50 ValueReference
DPPH Radical Scavenging Adelia ricinella L. (50% ethanol extract)0.53 ± 0.02 mg/mL[6]
ABTS Radical Scavenging Adelia ricinella L. (50% ethanol extract)0.29 ± 0.01 mg/mL[6]

Experimental Protocols

Anti-inflammatory Activity Assays

This protocol describes the measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 ELISA Procedure cluster_2 Data Analysis A Seed RAW 264.7 cells in a 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect supernatant C->D E Perform ELISA for TNF-α and IL-6 D->E F Measure absorbance at 450 nm E->F G Calculate cytokine concentrations F->G H Determine inhibitory effect G->H

ELISA workflow for cytokine measurement.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 from the standard curve and determine the percentage of inhibition by this compound compared to the LPS-only control.

This protocol outlines the detection of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB, by Western blot.

Workflow:

G cluster_0 Cell Culture and Lysis cluster_1 Western Blotting cluster_2 Analysis A Treat cells with this compound and LPS B Harvest and lyse cells A->B C Determine protein concentration B->C D SDS-PAGE C->D E Protein Transfer to PVDF membrane D->E F Blocking E->F G Primary and Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image acquisition H->I J Densitometry analysis I->J

Western blot workflow for NF-κB pathway analysis.

Materials:

  • Cell line of interest (e.g., RAW 264.7)

  • This compound

  • LPS

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the ELISA protocol. After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Anti-cancer Activity Assay

The MTT assay is a colorimetric method to assess cell viability.[5]

Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in a 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate to form formazan C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

MTT cell viability assay workflow.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antioxidant Activity Assay

This is a cell-free assay to measure the radical scavenging activity of a compound.

Workflow:

G cluster_0 Reaction Setup cluster_1 Measurement cluster_2 Analysis A Prepare this compound solutions B Mix with DPPH solution A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate scavenging activity D->E F Determine IC50 value E->F

DPPH radical scavenging assay workflow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound in methanol.

  • Reaction: Mix the this compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathway Diagrams

NF-κB Signaling Pathway and Potential Inhibition by this compound

The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Paeoniflorin has been shown to inhibit this pathway.[1][7][8]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Potential inhibition of the NF-κB pathway by this compound.

Disclaimer: The provided protocols and data are intended for research purposes only. They are based on existing literature for paeoniflorin and should be adapted and optimized for this compound. Appropriate safety precautions should be taken when handling all chemicals and cell lines.

References

Application Note: Extraction and Purification of Isomaltopaeoniflorin from Paeonia lactiflora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltopaeoniflorin is a monoterpene glycoside found in the roots of Paeonia lactiflora (white peony), a plant with a long history of use in traditional Chinese medicine. As an isomer of the more abundant paeoniflorin and albiflorin, this compound is of growing interest to researchers for its potential pharmacological activities. This application note provides a detailed protocol for the extraction and purification of this compound from Paeonia lactiflora root material, yielding a high-purity compound suitable for research and drug development purposes.

The described workflow involves an initial solvent extraction of the dried plant material, followed by a two-step purification process. The first purification step utilizes macroporous resin chromatography for the enrichment of total monoterpene glycosides. The final purification is achieved through preparative high-performance liquid chromatography (prep-HPLC) to isolate this compound from its isomers and other co-extracted compounds.

Data Presentation

The following tables summarize the expected quantitative data at each key stage of the extraction and purification process. The values are compiled from multiple studies and represent typical yields and purities.

Table 1: Composition of Crude Extract from Paeonia lactiflora

CompoundConcentration in 70% Ethanol Extract (mg/g of extract)
Paeoniflorin73.89[1][2][3]
Albiflorin12.27[1][2][3]
Gallic AcidNot Quantified
OxypaeoniflorinNot Quantified
Benzoic AcidNot Quantified
This compoundNot explicitly quantified, but present

Table 2: Purification Summary for Monoterpene Glycosides

Purification StepPurity of Total Monoterpene GlycosidesRecovery Rate
Crude Extract~20.5%N/A
After Macroporous Resin Chromatography~71.2%>80%[4]
After Preparative HPLC>98% (for isolated this compound)Dependent on resolution and fraction collection

Experimental Protocols

Part 1: Extraction of Total Monoterpene Glycosides

This protocol describes the initial extraction of a crude mixture of monoterpene glycosides from dried Paeonia lactiflora roots.

Materials and Reagents:

  • Dried roots of Paeonia lactiflora

  • 70% Ethanol (v/v)

  • Grinder or mill

  • Beaker or flask

  • Ultrasonic bath or reflux apparatus

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Dry the roots of Paeonia lactiflora at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried roots into a fine powder (approximately 40-60 mesh).

  • Solvent Extraction:

    • Weigh the powdered plant material and place it in a suitable extraction vessel.

    • Add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction using one of the following methods:

      • Ultrasonic-assisted extraction: Place the vessel in an ultrasonic bath and extract for 30-60 minutes at a controlled temperature (e.g., 50-60°C).

      • Reflux extraction: Set up a reflux apparatus and extract for 1-2 hours.

  • Filtration/Centrifugation: Separate the extract from the solid plant material by filtration through filter paper or by centrifugation at 4000 rpm for 15 minutes.

  • Concentration: Concentrate the collected supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

Part 2: Purification by Macroporous Resin Chromatography

This step enriches the total monoterpene glycosides from the crude extract.

Materials and Reagents:

  • Crude extract from Part 1

  • Macroporous adsorbent resin (e.g., D101, AB-8, or a similar nonpolar or weakly polar resin)

  • Glass chromatography column

  • Deionized water

  • Ethanol (various concentrations)

  • Peristaltic pump

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. Pack the resin into a glass column.

  • Sample Loading: Dissolve the crude extract in deionized water to a suitable concentration (e.g., 1-5 mg/mL of total solids). Load the sample solution onto the equilibrated resin column at a flow rate of 1-2 bed volumes (BV)/hour.

  • Washing: Wash the column with 2-3 BV of deionized water to remove unbound impurities such as sugars and salts.

  • Elution: Elute the adsorbed monoterpene glycosides with a stepwise gradient of ethanol.

    • Begin with a low concentration of ethanol (e.g., 10-20%) to elute more polar impurities.

    • Increase the ethanol concentration (e.g., 40-70%) to elute the target monoterpene glycosides, including this compound.

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the composition of each fraction using analytical HPLC. Pool the fractions containing the highest concentration of monoterpene glycosides.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator to remove the ethanol and then lyophilize to obtain a dry powder enriched in monoterpene glycosides.

Part 3: Isolation of this compound by Preparative HPLC

This final step isolates this compound from its isomers and other remaining compounds.

Materials and Reagents:

  • Enriched monoterpene glycoside powder from Part 2

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid (optional, for pH adjustment of the mobile phase)

Procedure:

  • Sample Preparation: Dissolve the enriched monoterpene glycoside powder in the mobile phase to be used for the preparative HPLC. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. An example gradient is: 0-40 min, 10-30% acetonitrile in water; 40-50 min, 30-90% acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection Wavelength: Monitor the elution at 230 nm.

  • Injection and Fraction Collection: Inject the prepared sample onto the preparative HPLC column. Collect the fractions corresponding to the peak of this compound. The retention time of this compound will be slightly different from that of paeoniflorin and albiflorin.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Final Processing: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize to obtain high-purity this compound.

Visualizations

Extraction_Purification_Workflow Plant_Material Paeonia lactiflora Roots Grinding Grinding and Drying Plant_Material->Grinding Extraction 70% Ethanol Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched Monoterpene Glycoside Fraction Macroporous_Resin->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_this compound >98% Pure This compound Prep_HPLC->Pure_this compound

Caption: Overall workflow for the extraction and purification of this compound.

Macroporous_Resin_Protocol Start Start: Crude Extract Solution Load Load Sample onto Equilibrated Column Start->Load Wash Wash with Deionized Water Load->Wash Elute_Low_Ethanol Elute with 10-20% Ethanol Wash->Elute_Low_Ethanol Elute_High_Ethanol Elute with 40-70% Ethanol (Collect Fractions) Elute_Low_Ethanol->Elute_High_Ethanol Analyze Analyze Fractions by HPLC Elute_High_Ethanol->Analyze Pool Pool Fractions Containing Monoterpene Glycosides Analyze->Pool Concentrate Concentrate and Lyophilize Pool->Concentrate End End: Enriched Fraction Concentrate->End

Caption: Detailed workflow for macroporous resin chromatography purification.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Paeoniflorin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomaltopaeoniflorin: Extensive literature searches did not yield specific information on a compound named "this compound." It is possible that this is a rare or novel derivative, or an alternative name for a known compound. The following application notes and protocols are based on the wealth of available information for the closely related and well-studied monoterpene glycoside, Paeoniflorin , and its derivatives, including its common isomer, Albiflorin. These protocols can be adapted for the synthesis and bioactivity screening of other novel paeoniflorin-like compounds.

Introduction

Paeoniflorin, a prominent bioactive compound isolated from the roots of Paeonia lactiflora Pall, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2][3][4] However, its clinical application can be limited by factors such as low bioavailability.[5][6] This has spurred research into the synthesis of paeoniflorin derivatives to enhance its therapeutic potential and explore structure-activity relationships. These application notes provide detailed protocols for the synthesis of paeoniflorin derivatives and the subsequent screening of their biological activities.

I. Synthesis of Paeoniflorin Derivatives

The synthesis of paeoniflorin derivatives often involves modification of the C-4 hydroxyl group, the benzoyl group, or the glucose moiety to modulate the compound's lipophilicity and biological activity.[1] A general procedure for the synthesis of C-4 ether derivatives is outlined below.

Experimental Protocol: Synthesis of C-4 Ether Derivatives of Paeoniflorin

This protocol describes a general method for the synthesis of C-4 ether derivatives of paeoniflorin via a dehydration and rearrangement reaction catalyzed by Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃), followed by acetylation.[1]

Materials:

  • Paeoniflorin

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Scandium (III) trifluoromethanesulfonate (Sc(CF₃SO₃)₃)

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve paeoniflorin (0.5 mmol) in the desired anhydrous alcohol (12 mL).

  • Catalyst Addition: Add Sc(CF₃SO₃)₃ (0.5 mmol) to the solution.

  • Reflux: Heat the mixture to reflux for 45 minutes. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and dilute it with ethyl acetate. Wash the organic layer three times with a saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Acetylation: Cool the resulting mixture to 0 °C and add a 1:1 mixture of acetic anhydride and pyridine (6 mL). Stir the reaction at this temperature for 1 hour.

  • Purification: After the reaction is complete, concentrate the mixture under vacuum and purify the residue by silica gel column chromatography to obtain the desired C-4 ether derivative.

Workflow for the Synthesis of Paeoniflorin Derivatives

G cluster_synthesis Synthesis of C-4 Ether Derivatives start Start: Paeoniflorin Solution in Alcohol catalyst Add Sc(CF3SO3)3 Catalyst start->catalyst reflux Reflux for 45 min catalyst->reflux workup Work-up: Ethyl Acetate Dilution & NaCl Wash reflux->workup dry Dry with Na2SO4 & Concentrate workup->dry acetylate Acetylation with Ac2O/Pyridine dry->acetylate purify Purification by Column Chromatography acetylate->purify end End: Purified Derivative purify->end G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Paeoniflorin Paeoniflorin Derivatives Paeoniflorin->NFkB Inhibition G Glutamate Glutamate Ca_influx ↑ Intracellular Ca2+ Glutamate->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII Apoptosis Neuronal Apoptosis CaMKII->Apoptosis Paeoniflorin Paeoniflorin Paeoniflorin->Ca_influx Inhibition

References

Protocol for Assessing the Anti-Inflammatory Effects of Isomaltopaeoniflorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

Introduction

Isomaltopaeoniflorin, a monoterpene glycoside derived from the roots of Paeonia lactiflora, is a compound of increasing interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a detailed protocol for assessing the anti-inflammatory efficacy of this compound, encompassing both in vitro and in vivo methodologies. The described experimental procedures are designed to enable researchers to evaluate the compound's mechanism of action and quantify its anti-inflammatory potential. The primary mechanisms of related compounds involve the modulation of key signaling pathways such as NF-κB and MAPK, and the inhibition of the NLRP3 inflammasome, leading to a reduction in pro-inflammatory mediators.

Quantitative Data Summary

CompoundIC50 for NO Production (mol/L)
Paeoniflorin2.2 x 10⁻⁴
Albiflorin1.3 x 10⁻²
Data from LPS-induced RAW 264.7 cells.[1]
Compound% Inhibition of NO% Inhibition of PGE₂% Inhibition of TNF-α% Inhibition of IL-6
Paeoniflorin17.61%27.56%20.57%29.01%
Albiflorin17.35%12.94%15.29%10.78%
Data from LPS-induced RAW 264.7 cells.[1]
Compound% Reduction of COX-2 Protein Expression
Paeoniflorin50.98%
Albiflorin17.21%
Data from LPS-induced RAW 264.7 cells.[1]
Compound% Inhibition of iNOS Gene Expression% Inhibition of COX-2 Gene Expression% Inhibition of IL-6 Gene Expression% Inhibition of TNF-α Gene Expression
Paeoniflorin35.65%38.08%19.72%45.19%
Albiflorin58.36%47.64%50.70%12.43%
Data from LPS-induced RAW 264.7 cells.[1]

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assessment in Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1).

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM or THP-1 cells in RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for mediator analysis). For THP-1 cells, differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[1]

  • Prostaglandin E₂ (PGE₂) Production: Quantify the concentration of PGE₂ in the cell culture supernatant using a commercially available ELISA kit.[1]

  • Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: Measure the levels of TNF-α, IL-6, and IL-1β in the culture medium using specific ELISA kits.[1][2]

3. Western Blot Analysis for Protein Expression:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, and phosphorylated and total forms of proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) pathways.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

  • Isolate total RNA from the treated cells and reverse-transcribe it into cDNA.

  • Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, and IL-1β genes.

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).[1]

In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This widely used animal model assesses the acute anti-inflammatory activity of a compound.[3]

1. Animals:

  • Use male Sprague-Dawley rats or Swiss albino mice.

  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Procedure:

  • Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin or diclofenac sodium) should be included.[4]

  • After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4]

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[4]

3. Data Analysis:

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

experimental_workflow Experimental Workflow for Assessing Anti-inflammatory Effects cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment iv_start Cell Culture (RAW 264.7 or THP-1) iv_treat Pre-treatment with This compound iv_start->iv_treat iv_stim LPS Stimulation iv_treat->iv_stim iv_measure Measurement of Inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) iv_stim->iv_measure iv_wb Western Blot (iNOS, COX-2, NF-κB, MAPK) iv_stim->iv_wb iv_qpcr qRT-PCR (Gene Expression) iv_stim->iv_qpcr inv_start Animal Acclimatization inv_treat This compound Administration inv_start->inv_treat inv_induce Carrageenan-Induced Paw Edema inv_treat->inv_induce inv_measure Paw Volume/Thickness Measurement inv_induce->inv_measure inv_analyze Data Analysis (% Inhibition) inv_measure->inv_analyze signaling_pathways Putative Anti-inflammatory Signaling Pathways of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK This compound->IKK NLRP3 NLRP3 This compound->NLRP3 MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc NFkB_nuc->Inflammatory_Genes ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 pro_IL1b Pro-IL-1β Active_Caspase1->pro_IL1b IL1b IL-1β pro_IL1b->IL1b Inflammatory_Genes->pro_IL1b

References

Application Notes and Protocols for Neuroprotective Studies of Isomaltopaeoniflorin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Isomaltopaeoniflorin is a less-studied isomer of the well-researched neuroprotective compound Paeoniflorin. The following experimental designs and protocols are largely based on established methodologies for Paeoniflorin and should be adapted and optimized for this compound.

Introduction

This compound is a monoterpene glycoside and a natural compound with potential therapeutic applications. Its structural similarity to Paeoniflorin, which has demonstrated significant neuroprotective properties, suggests that this compound may also be a valuable candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as ischemic stroke. The proposed mechanisms of action for Paeoniflorin, and likely this compound, involve the modulation of key signaling pathways related to apoptosis, oxidative stress, and inflammation.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound's neuroprotective effects, detailing both in vitro and in vivo experimental models.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of Paeoniflorin are attributed to its ability to modulate several critical intracellular signaling pathways. It is hypothesized that this compound may act through similar mechanisms. The primary pathways of interest are the PI3K/Akt pathway, the Nrf2/HO-1 antioxidant response pathway, and the intrinsic apoptosis pathway involving the Bcl-2 family and caspases.

G cluster_0 This compound Action cluster_1 Signaling Cascades cluster_2 Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Activates Keap1 Keap1 This compound->Keap1 Inhibits Bcl2 Bcl2 This compound->Bcl2 Upregulates Akt Akt PI3K->Akt Phosphorylates Nrf2 Nrf2 Akt->Nrf2 Promotes Translocation Bax Bax Akt->Bax Inhibits Caspase9 Caspase9 Akt->Caspase9 Inhibits Neuroprotection Neuroprotection Akt->Neuroprotection Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response Induces Keap1->Nrf2 Inhibits Degradation Bcl2->Bax Inhibits Bcl2->Neuroprotection Bax->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Antioxidant_Response->Neuroprotection

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

Data Presentation: Quantitative Summary of Paeoniflorin Studies

The following tables summarize quantitative data from published studies on Paeoniflorin, which can serve as a starting point for designing experiments with this compound.

Table 1: In Vitro Neuroprotection Studies of Paeoniflorin

Cell LineNeurotoxin (Concentration)Paeoniflorin ConcentrationKey Findings
PC12MPP+ (4 mM)50-400 µMIncreased cell viability from ~42% to 70-77%[1]
PC12Glutamate (15 mM)100, 200, 300 µMSignificantly attenuated cytotoxicity[2]
PC12Oxygen-Glucose Deprivation/Reoxygenation25, 50, 100, 200 µMRestored cell viability in a dose-dependent manner[3][4]
SH-SY5YMPP+ (1 mM)0.001, 0.01, 0.1 mg/mLAttenuated MPP+-induced toxicity, with 0.01 mg/mL showing the highest cell viability[5]
SH-SY5YAβ25–35 (25 µM)2, 10, 50 µMDose-dependently attenuated toxicity and reduced apoptosis[6]

Table 2: In Vivo Neuroprotection Studies of Paeoniflorin

Animal ModelToxin/Injury Model (Dosage)Paeoniflorin DosageBehavioral/Pathological Outcomes
C57BL/6 MiceMPTP (4 x 20 mg/kg, i.p.)2.5 or 5 mg/kg, s.c.Ameliorated motor deficits in the pole test[7]
C57BL/6 MiceMPTP (30 mg/kg/day for 8 days, i.p.)Not specifiedAmeliorated behavioral deficits in spontaneous motor activity and rotarod test
Sprague-Dawley RatsMiddle Cerebral Artery Occlusion (MCAO)5 mg/kg, i.p. (twice daily for 14 days)Significantly inhibited over-activation of astrocytes and microglia
Sprague-Dawley RatsMCAO20 or 40 mg/kg, i.p.Dose-dependently reduced infarction area and improved neurological symptoms

Experimental Workflow

A typical workflow for evaluating the neuroprotective potential of this compound involves a tiered approach, starting with in vitro screening and moving to more complex in vivo models.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Dose-response studies of this compound on neuronal cell lines (PC12, SH-SY5Y) B Induce neurotoxicity (e.g., MPP+, 6-OHDA, Glutamate) A->B C Assess cell viability and apoptosis (MTT, LDH, Annexin V/PI) B->C D Western Blot analysis of key signaling proteins (p-Akt, Nrf2, Bcl-2, Caspase-3) C->D If neuroprotective E Use of specific inhibitors (e.g., LY294002 for PI3K) D->E F Induce neurodegeneration in animal models (e.g., MPTP in mice) E->F If mechanism is elucidated G Administer this compound F->G H Behavioral testing (Rotarod, Pole Test) G->H I Histological and biochemical analysis of brain tissue H->I

Caption: A generalized experimental workflow for this compound neuroprotection studies.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay using PC12 Cells

This protocol details the assessment of this compound's ability to protect PC12 cells from glutamate-induced excitotoxicity.

a. Cell Culture and Treatment:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells onto 96-well plates and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 100, 200, 300 µM) for 24 hours.[2]

  • Following pre-treatment, expose the cells to 15 mM glutamate for an additional 24 hours to induce excitotoxicity.[2]

b. Cell Viability Assessment (MTT Assay):

  • After the 24-hour glutamate treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/Akt and apoptosis pathways.

a. Protein Extraction:

  • Following treatment with this compound and the neurotoxin, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, Nrf2, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 3.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify the protein expression levels.

In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP.

a. Animal Model and Drug Administration:

  • Use male C57BL/6 mice.

  • Administer this compound (e.g., 2.5 or 5 mg/kg, s.c. or i.p.) daily for a pre-treatment period of 7-11 days.[7]

  • On day 8, induce Parkinsonism by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.[7]

  • Continue daily administration of this compound for the duration of the experiment.

b. Behavioral Testing:

  • Rotarod Test:

    • Train the mice on the rotarod for 2-3 consecutive days before MPTP administration.

    • The test involves placing the mouse on a rotating rod that accelerates (e.g., from 4 to 40 rpm over 300 seconds).

    • Record the latency to fall from the rod.

    • Perform the test at specified time points after MPTP injection to assess motor coordination and balance.

  • Pole Test:

    • Place the mouse head-up on top of a vertical wooden pole (e.g., 50 cm long, 1 cm diameter).

    • Measure the time it takes for the mouse to turn and face downwards ("T-turn" time) and the total time to descend the pole.

    • This test assesses bradykinesia.

c. Post-mortem Analysis:

  • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron loss.

  • Alternatively, brain tissue can be collected for biochemical analyses, such as Western blotting for signaling proteins or HPLC for dopamine and its metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isomaltopaeoniflorin Extraction from Radix Paeoniae Alba

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals engaged in the extraction of Isomaltopaeoniflorin from Radix Paeoniae Alba (White Peony Root).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its significance?

This compound is a monoterpene glycoside and an isomer of Paeoniflorin, the most abundant bioactive component in Radix Paeoniae Alba. Both compounds are subjects of extensive research for their potential anti-inflammatory, immunomodulatory, and neuroprotective properties. Optimizing the extraction yield of these molecules is crucial for the economic viability and efficacy of subsequent research and drug development.

Q2: What are the most common methods for extracting this compound?

Commonly employed methods for extracting paeoniflorin and its isomers include:

  • Heat Reflux Extraction (HRE): A traditional method involving boiling the solvent with the plant material.

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and shorter times than HRE.[1][2]

  • Supercritical CO2 Extraction: A green technology that uses supercritical carbon dioxide as a solvent, often with a modifier like ethanol.[3]

  • Subcritical Water Extraction (SWE): Utilizes water at high temperatures (100-374°C) and pressures to act as an extraction solvent.[4]

Ultrasonic-assisted extraction is often preferred as a modern alternative due to its high efficiency, reduced extraction time, and lower solvent consumption.[1][2]

Q3: Which factors most significantly impact the extraction yield?

The primary factors influencing the extraction yield of this compound and Paeoniflorin are:

  • Solvent Type and Concentration: The polarity of the solvent is critical. Aqueous ethanol solutions are most commonly used. Studies show that ethanol concentrations between 40% and 70% are highly effective.[5][6]

  • Extraction Temperature: Higher temperatures generally increase solubility and diffusion rates. However, excessively high temperatures can risk degrading the target compounds. Optimal temperatures for UAE are often cited between 50°C and 65°C.[1][2][5]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. For UAE, optimal times range from 10 to 50 minutes, which is significantly shorter than HRE.[1][2][5]

  • Liquid-to-Solid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency by increasing the concentration gradient, but excessive solvent use can be wasteful. Common ratios range from 10:1 to 200:1 mL/g.[5][6]

  • Plant Material Quality and Particle Size: The concentration of this compound can vary based on the plant's origin, age, and harvesting time. Grinding the root into a fine powder increases the surface area available for extraction.

Q4: How is the extracted this compound quantified?

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the separation and quantification of this compound and Paeoniflorin.[6] Detection is typically performed using a UV detector at a wavelength of 230 nm.[6] For more sensitive and specific quantification, especially in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the extraction process.

Problem Possible Causes Solutions & Recommendations
Low Extraction Yield 1. Improper Sample Preparation: Plant material is not finely ground, reducing surface area.1. Optimize Grinding: Ensure the Radix Paeoniae Alba is ground into a fine, uniform powder (e.g., 40-60 mesh).
2. Suboptimal Solvent Choice: The ethanol concentration is too high or too low.2. Adjust Solvent: Optimize the ethanol concentration. Start with a 40-70% aqueous ethanol solution, as this range is often reported as optimal for Paeoniflorin.[5][6]
3. Insufficient Extraction Time/Temperature: The conditions are not adequate for complete extraction.3. Modify Parameters: For UAE, try increasing the extraction time (up to 45-50 min) or temperature (up to 60-65°C).[1][2] For HRE, ensure at least 1-2 hours of reflux per extraction cycle.
4. Inadequate Liquid-to-Solid Ratio: Insufficient solvent to dissolve the target compound effectively.4. Increase Solvent Volume: Increase the liquid-to-solid ratio. A common starting point is 15:1 mL/g.[5]
5. Degradation of Compound: Excessive heat or prolonged exposure to harsh conditions.5. Control Conditions: Use a temperature-controlled water bath for UAE to avoid overheating. Avoid unnecessarily long extraction times.
High Impurity Levels 1. Non-selective Solvent: The chosen solvent is co-extracting a wide range of other compounds.1. Solvent Optimization: While 40-70% ethanol is effective, fine-tuning the concentration can sometimes improve selectivity.
2. Lack of a Purification Step: The crude extract contains numerous other plant metabolites.2. Implement Purification: After extraction, use a purification technique like macroporous resin column chromatography to separate this compound from impurities.[4]
Poor Reproducibility 1. Inconsistent Plant Material: Variation in the chemical profile of the raw Radix Paeoniae Alba between batches.1. Standardize Material: Source plant material from a consistent supplier. Document the origin, harvest date, and storage conditions for each batch.
2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration.2. Maintain Strict Protocols: Use calibrated equipment and carefully control all parameters. Ensure consistent agitation or ultrasonic power.
3. Inaccurate Measurements: Errors in weighing plant material or measuring solvent volumes.3. Calibrate and Verify: Regularly calibrate balances and use precise volumetric glassware.

Section 3: Experimental Protocols

Note: These protocols are based on optimized parameters for Paeoniflorin, which are expected to be highly effective for its isomer, this compound. Researchers should perform small-scale trials to confirm the optimal conditions for their specific equipment and material.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method is recommended for its efficiency and high yield.

  • Preparation:

    • Grind dried Radix Paeoniae Alba root into a fine powder (40-60 mesh).

    • Accurately weigh 10 g of the powder and place it into a 250 mL Erlenmeyer flask.

  • Extraction:

    • Add 150 mL of 40% aqueous ethanol to the flask (a 15:1 liquid-to-solid ratio).[5]

    • Place the flask into an ultrasonic bath with a temperature controller.

    • Set the temperature to 50°C and the ultrasonic time to 10 minutes.[5] Alternatively, based on other studies, a temperature of 63°C for 45 minutes with 45% ethanol can be used.[1][2]

    • Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Filtration and Collection:

    • After extraction, immediately filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain the crude extract.

  • Analysis:

    • Dissolve a known amount of the dried crude extract in the mobile phase for HPLC analysis to quantify the this compound yield.

Protocol 2: Heat Reflux Extraction (HRE)

This is a conventional and widely accessible method.

  • Preparation:

    • Grind dried Radix Paeoniae Alba root into a fine powder (40-60 mesh).

    • Accurately weigh 10 g of the powder and place it into a 250 mL round-bottom flask.

  • Extraction:

    • Add 150 mL of 70% aqueous ethanol to the flask.

    • Connect a reflux condenser to the flask and place it in a heating mantle or water bath.

    • Heat the mixture to a boil and maintain a gentle reflux for 1 hour.[7]

  • Filtration and Re-extraction:

    • Allow the mixture to cool slightly, then filter through Whatman No. 1 filter paper.

    • Return the plant residue to the flask, add another 150 mL of 70% ethanol, and repeat the reflux process for a second time to maximize yield.[7]

    • Filter again and combine the filtrates from both extractions.

  • Concentration:

    • Concentrate the combined filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain the crude extract.

  • Analysis:

    • Prepare the crude extract for HPLC analysis as described in the UAE protocol.

Section 4: Comparative Data

The following tables summarize quantitative data from studies optimizing Paeoniflorin extraction, which serves as a strong reference for this compound.

Table 1: Comparison of Optimized Extraction Parameters for Paeoniflorin

MethodSolventLiquid-to-Solid Ratio (mL/g)Temperature (°C)Time (min)Reported Yield (%)Reference
Ultrasonic-Assisted Extraction (UAE) 40% Ethanol15:150108.76[3][5]
Ultrasonic-Assisted Extraction (UAE) 45% EthanolNot specified6345Not specified (Optimized for max content)[1][2]
Ultrasonic-Assisted Extraction (UAE) 70% Ethanol200:1Not specified30Not specified (Optimized for 9 compounds)[6]
Supercritical CO2 Extraction 95% Ethanol (modifier)2.5 (modifier ratio)50900.99[3]

Note: Yields can vary significantly based on the quality of the plant material and the precise analytical methods used.

Section 5: Visual Guides

The following diagrams illustrate the general workflow for optimizing extraction and a logical approach to troubleshooting low yields.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Optimization A Select & Dry Radix Paeoniae Alba B Grind to Fine Powder A->B C Select Method (UAE, HRE, etc.) B->C D Define Parameters (Solvent, Temp, Time) C->D E Perform Extraction D->E F Filter & Concentrate Crude Extract E->F G Quantify Yield (HPLC) F->G H Evaluate Result G->H I Optimize Parameters (If Needed) H->I Yield not optimal J Final Protocol H->J Yield optimal I->D

Caption: General workflow for optimizing this compound extraction.

G Start Problem: Low Extraction Yield C1 Is raw material finely powdered? Start->C1 S1 Action: Grind material to a uniform fine powder. C1->S1 No C2 Is solvent concentration optimal (40-70% EtOH)? C1->C2 Yes S1->C2 S2 Action: Prepare fresh solvent at optimized concentration. C2->S2 No C3 Are time and temperature sufficient? C2->C3 Yes S2->C3 S3 Action: Increase time/temp within safe limits. C3->S3 No C4 Is liquid-to-solid ratio adequate? C3->C4 Yes S3->C4 S4 Action: Increase the solvent volume. C4->S4 No End Re-run and Analyze Yield C4->End Yes S4->End

Caption: Troubleshooting logic for low this compound yield.

References

Improving Isomaltopaeoniflorin stability in solution for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isomaltopaeoniflorin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution for bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solution stability.

Problem Potential Cause Suggested Solution
Loss of compound activity over a short period in solution. pH-mediated degradation: this compound, like many glycosides, may be susceptible to hydrolysis under acidic or alkaline conditions.- Prepare solutions in a buffer system that maintains a stable pH, ideally between 6.0 and 7.5. - Conduct a pH stability study to determine the optimal pH range for your specific bioassay conditions.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent or buffer: The solubility of this compound may be limited in aqueous solutions.- Consider the use of co-solvents such as DMSO or ethanol at low concentrations (typically <1%) in your final assay medium. - Prepare a concentrated stock solution in an appropriate organic solvent and dilute it into the aqueous bioassay medium immediately before use.
Inconsistent results between experimental replicates. Temperature-induced degradation: Elevated temperatures can accelerate the degradation of this compound.[1][2][3][4]- Prepare and store this compound solutions at low temperatures (2-8°C) and protect from light. - For long-term storage, consider aliquoting and freezing at -20°C or -80°C. - Avoid repeated freeze-thaw cycles.
Discoloration of the solution. Oxidation or light-induced degradation: Exposure to oxygen and light can lead to the degradation of the compound, resulting in a change in color.[1][2][3][4]- Use amber vials or wrap containers in aluminum foil to protect from light. - Consider degassing the solvent or using antioxidants if oxidation is suspected.
Unexpected biological effects or artifacts. Degradation products may have biological activity: The breakdown products of this compound could interfere with the bioassay.- Monitor the purity of the this compound solution over time using analytical techniques such as HPLC. - If degradation is observed, prepare fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For a stock solution, Dimethyl Sulfoxide (DMSO) or ethanol are commonly used due to their ability to dissolve a wide range of organic compounds. It is crucial to ensure the final concentration of the organic solvent in the bioassay is low enough to not affect the biological system being studied.

Q2: How should I store my this compound stock solution?

A2: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The vials should be tightly sealed to prevent solvent evaporation and moisture absorption.

Q3: What are the key factors that can affect the stability of this compound in my bioassay?

A3: The primary factors affecting stability are pH, temperature, light, and the presence of oxidative agents or enzymes in the solution.[1][2][3][4] It is important to control these factors to ensure the integrity of the compound throughout your experiment.

Q4: How can I check if my this compound has degraded?

A4: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) to analyze the purity of your solution. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, glycosides, in general, are prone to hydrolysis of the glycosidic bond, which can be catalyzed by acid or enzymes.

Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies. Researchers should populate these tables with their own experimental data.

Table 1: Effect of pH on this compound Stability

pHIncubation Time (hours)Temperature (°C)Remaining this compound (%)
5.0037100
5.02437Data to be determined
7.0037100
7.02437Data to be determined
8.0037100
8.02437Data to be determined

Table 2: Effect of Temperature on this compound Stability

Temperature (°C)Incubation Time (hours)pHRemaining this compound (%)
407.0100
4247.0Data to be determined
25 (Room Temp)07.0100
25 (Room Temp)247.0Data to be determined
3707.0100
37247.0Data to be determined

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Buffered Solution

  • Preparation of Stock Solution:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).

    • Dilute the this compound stock solution into each buffer to a final concentration relevant to the bioassay (e.g., 10 µM).

  • Incubation:

    • Aliquot the test solutions into separate vials for each time point and temperature condition to be tested.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.

    • Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solutions (in different buffers/media) prep_stock->prep_test incubate Incubate at Various Conditions (pH, Temp, Light) prep_test->incubate sampling Sample at Different Time Points incubate->sampling analysis Analyze by HPLC sampling->analysis data_analysis Data Analysis (Degradation Kinetics) analysis->data_analysis

Caption: Workflow for assessing this compound stability.

cluster_pathway Hypothetical Degradation Pathway This compound This compound (Glycoside) aglycone Aglycone (Paeoniflorin derivative) This compound->aglycone Hydrolysis (Acid/Enzyme) sugar Isomaltose This compound->sugar Hydrolysis (Acid/Enzyme) degradation_products Further Degradation Products aglycone->degradation_products Oxidation/Rearrangement

Caption: Hypothetical degradation of this compound.

Caption: Troubleshooting decision tree for bioassay inconsistency.

References

Troubleshooting low sensitivity in Isomaltopaeoniflorin mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low sensitivity issues during the mass spectrometry analysis of Isomaltopaeoniflorin.

Troubleshooting Guides

Low sensitivity in the mass spectrometry analysis of this compound can arise from a variety of factors, from sample preparation to instrument settings and data interpretation. This guide provides a systematic approach to identifying and resolving these issues.

Q1: I am not seeing any signal, or the signal for this compound is very weak. Where do I start?

A1: Start by following a logical troubleshooting workflow. The diagram below outlines the key areas to investigate.

TroubleshootingWorkflow cluster_SamplePrep Sample Preparation Checks cluster_LC LC System Checks cluster_MS_Source MS Ion Source Checks cluster_MS_Params MS Parameter Optimization cluster_Data_Acq Data Acquisition Review Start Low or No Signal for this compound SamplePrep 1. Verify Sample Preparation Start->SamplePrep LC_System 2. Check LC System Performance SamplePrep->LC_System Sample OK Concentration Is the concentration adequate? (>1 ng/mL) SamplePrep->Concentration MS_Source 3. Inspect MS Ion Source LC_System->MS_Source LC OK PeakShape Is the peak shape good? LC_System->PeakShape MS_Params 4. Optimize MS Parameters MS_Source->MS_Params Source OK Cleanliness Is the source clean? MS_Source->Cleanliness Data_Acq 5. Review Data Acquisition Settings MS_Params->Data_Acq Parameters Optimized IonizationMode Are you using the correct polarity? MS_Params->IonizationMode Solution Problem Resolved Data_Acq->Solution Settings Correct MassRange Is the m/z range correct? Data_Acq->MassRange Degradation Has the sample degraded? Matrix Are there interfering matrix components? RetentionTime Is the retention time stable? MobilePhase Is the mobile phase correctly prepared? Spray Is the ESI spray stable? Position Is the probe position optimal? Adducts Are you targeting the correct adduct? Voltages Are cone/capillary voltages optimized? ScanTime Is the scan time appropriate for the peak width?

General Troubleshooting Workflow for Low MS Sensitivity

Begin with Step 1 and proceed sequentially. Each step addresses a critical component of the analysis that could be responsible for low sensitivity.

Frequently Asked Questions (FAQs)

Sample Preparation

Q2: What is the recommended starting concentration for this compound analysis?

A2: For initial method development, a concentration of at least 100 ng/mL is recommended. For quantitative analysis, the lower limit of quantification (LLOQ) can be as low as 1 ng/mL with a sensitive instrument and optimized method.[1][2] If your sample is too dilute, you may not obtain a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.[3]

Q3: How should I prepare my sample to minimize matrix effects?

A3: this compound is a polar glycoside. For samples in complex matrices like plasma or tissue extracts, a protein precipitation followed by solid-phase extraction (SPE) is recommended. A simple protein precipitation with acetonitrile can also be effective.[1][2] Always use high-purity solvents and reagents to avoid contamination.

LC-MS System and Settings

Q4: What are the optimal mobile phases for this compound analysis?

A4: A reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol is a good starting point.[4] The addition of a small amount of an additive is crucial for good ionization.

Q5: Which mobile phase additive should I use for better sensitivity?

A5: For positive ion mode, adding 0.1% formic acid or 5-10 mM ammonium formate to the mobile phase is recommended. This compound, like its isomer paeoniflorin, readily forms an ammonium adduct ([M+NH₄]⁺), which often provides a more stable and intense signal than the protonated molecule ([M+H]⁺).[1][2][5] For negative ion mode, 0.1% acetic acid can be used.

Q6: I am seeing multiple peaks for this compound. What could be the cause?

A6: This could be due to the formation of multiple adducts. This compound has a molecular weight of 642.6 g/mol .[6] In positive ion mode, you may see the protonated molecule, as well as sodium, potassium, and ammonium adducts. The presence of multiple adducts can dilute the signal for your target ion.

AdductFormation cluster_source ESI Droplet cluster_gas_phase Gas Phase Ions (Detected by MS) Analyte This compound (M) MH [M+H]⁺ Analyte->MH Protonation MNH4 [M+NH₄]⁺ Analyte->MNH4 Ammonium Adduct (Often Most Stable) MNa [M+Na]⁺ Analyte->MNa Sodium Adduct MK [M+K]⁺ Analyte->MK Potassium Adduct H_ion H⁺ NH4_ion NH₄⁺ Na_ion Na⁺ K_ion K⁺

Common Adduct Formation in Positive ESI Mode

To improve sensitivity, try to promote the formation of a single, stable adduct by adding the corresponding salt (e.g., ammonium formate) to your mobile phase.

Data Interpretation

Q7: What are the expected m/z values for this compound and its common adducts?

A7: The monoisotopic mass of this compound (C₂₉H₃₈O₁₆) is 642.216 Da.[6] The table below summarizes the expected m/z values for common adducts.

IonFormulaAdduct Mass (Da)Expected m/z (Positive Mode)
Protonated Molecule[M+H]⁺1.0078643.2238
Ammonium Adduct[M+NH₄]⁺18.0344660.2504
Sodium Adduct[M+Na]⁺22.9898665.2058
Potassium Adduct[M+K]⁺38.9637681.1797
Deprotonated Molecule[M-H]⁻-1.0078641.2082 (Negative Mode)
Acetate Adduct[M+CH₃COO]⁻59.0133701.2293 (Negative Mode)

Note: These are theoretical exact masses. Observed m/z values may vary slightly depending on instrument calibration.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Paeoniflorin-d5).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Formate).

  • Vortex, centrifuge, and transfer the supernatant to an LC vial for injection.

Protocol 2: Suggested LC-MS/MS Method

This is a starting point for method development and should be optimized for your specific instrument and application.

ParameterSuggested Conditions
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System (ESI Positive)
Capillary Voltage3.5 kV
Cone Voltage30 V (Optimize for your instrument)
Source Temperature120°C
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
This compoundPrecursor: 660.25 ([M+NH₄]⁺) -> Product ions: (To be determined experimentally, likely involving loss of the sugar moieties)[4][5]
Internal Standard(To be determined based on the chosen standard)

Note: The fragmentation of the ammonium adduct of paeoniflorin has been reported to yield specific product ions.[5][7] Similar fragmentation patterns would be expected for this compound and should be confirmed experimentally.

References

Technical Support Center: Isomaltopaeoniflorin Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the degradation of Isomaltopaeoniflorin is limited. This guide primarily utilizes data and protocols for Paeoniflorin, a structurally similar and closely related monoterpene glycoside, as a proxy. Researchers should validate these methodologies for this compound in their specific experimental settings.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for monoterpene glycosides like this compound?

While specific pathways for this compound are not extensively documented, based on its structure and data from the related compound Paeoniflorin, degradation is likely to occur through hydrolysis of the ester and glycosidic bonds. This can be influenced by pH, temperature, and the presence of enzymes. For instance, studies on Paeoniflorin have shown that its degradation can be influenced by drying temperature, with content decreasing as moisture is removed at elevated temperatures[1].

Q2: What analytical techniques are most suitable for analyzing this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique.[2][3][4] HPLC allows for the separation of this compound from its degradation products, while DAD and MS aid in their detection and identification. LC-MS/MS is particularly powerful for structural elucidation of unknown degradants.[5][6]

Q3: What are the expected degradation products of this compound?

Based on the structure of this compound and degradation studies of similar compounds like Paeoniflorin, expected degradation products would result from the cleavage of the glycosidic linkage and the ester group. This would likely yield the aglycone of this compound and the corresponding sugar moiety (isomaltose), as well as the de-esterified aglycone. Further degradation of the aglycone may also occur under harsh conditions.

Q4: How can I perform a forced degradation study for this compound?

A forced degradation study involves subjecting the compound to various stress conditions to predict its stability and identify potential degradation products. Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 2-8 hours.

  • Thermal Degradation: Heating the solid compound at 105°C for 24-72 hours.

  • Photolytic Degradation: Exposing the compound in solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed and can be adequately studied.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC/LC-MS analysis of this compound and its degradation products.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.[7]- Use a column oven to maintain a constant temperature.[8][9]- Replace the column if it has been used extensively or under harsh conditions.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Insufficient column equilibration.- Use HPLC-grade solvents and filter the mobile phase.[7]- Degas the mobile phase and purge the pump.[8]- Allow sufficient time for the column to equilibrate with the mobile phase.[9]
Low Signal Intensity in MS - Ion suppression from matrix components.- Inefficient ionization.- Incorrect MS parameters.- Improve sample clean-up to remove interfering substances.- Optimize mobile phase additives (e.g., formic acid, ammonium acetate) to enhance ionization.[5]- Tune the mass spectrometer for the specific analytes.
Ghost Peaks - Carryover from previous injections.- Contamination in the autosampler or injector.- Implement a robust needle wash protocol between injections.- Clean the autosampler and injection port.

Data Presentation

Table 1: HPLC Method Parameters for Analysis of Paeoniflorin (as a proxy for this compound)
ParameterConditionReference
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)[3][10]
Mobile Phase Acetonitrile and water (often with a modifier like formic acid or a buffer)[3][4][5]
Elution Mode Isocratic or Gradient[4][5]
Flow Rate 1.0 mL/min[2][4]
Detection Wavelength 230 nm[11][12][13]
Column Temperature 30 °C[3][11]
Injection Volume 5-20 µL[5][11]
Table 2: Quantitative Analysis of Paeoniflorin in Different Samples (Illustrative Data)
Sample SourceAnalytical MethodPaeoniflorin Content (%)Reference
Paeonia lactiflora Root¹H-NMR2.44 - 2.77[14]
Paeonia sinjiang K. Y. Pan.RRLC4.71[11]
Jing-Jieh-Lian-Chyau-TongHPLCVariable (4.2-fold difference between samples)[4]

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C in a water bath for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C in a water bath for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Dissolve the powder in the mobile phase to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms with that of an unstressed sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase Selection: Begin with a simple mobile phase of acetonitrile and water. Add a modifier like 0.1% formic acid to improve peak shape and ionization in MS.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or a DAD detector. A common wavelength for similar compounds is 230 nm.[11][12][13]

  • Gradient Optimization: Develop a gradient elution program to separate the parent compound from all degradation products generated during the forced degradation study. Ensure all peaks are well-resolved (resolution > 1.5).

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_results Results stock_solution This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock_solution->alkali oxidation Oxidative Degradation (3% H2O2, RT) stock_solution->oxidation thermal Thermal Degradation (105°C, Solid) stock_solution->thermal photo Photolytic Degradation (UV/Vis Light) stock_solution->photo hplc_ms HPLC / LC-MS Analysis acid->hplc_ms alkali->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms identification Identification of Degradation Products hplc_ms->identification quantification Quantification of Degradants hplc_ms->quantification pathway Degradation Pathway Elucidation identification->pathway quantification->pathway

Caption: Workflow for Forced Degradation Analysis of this compound.

signaling_pathway cluster_inflammation Inflammatory Response cluster_drug_action Paeoniflorin Action (Proxy) cluster_cellular_effects Cellular Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation_Inhibition Inhibition of Inflammation Paeoniflorin Paeoniflorin Paeoniflorin->NFkB Inhibits Paeoniflorin->Inflammation_Inhibition

References

Technical Support Center: Enhancing the Oral Bioavailability of Isomaltopaeoniflorin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Isomaltopaeoniflorin. Given the limited direct research on this compound, this guide draws upon data from its closely related isomers, Paeoniflorin and Albiflorin, to provide relevant insights and experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

Based on studies of its isomers, Paeoniflorin and Albiflorin, the primary challenges for this compound's oral bioavailability are likely:

  • Poor membrane permeability: this compound is a glycoside, and such molecules often exhibit low passive diffusion across the intestinal epithelium.

  • P-glycoprotein (P-gp) mediated efflux: Paeoniflorin has been identified as a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, thereby reducing its net absorption.[1][2][3]

  • Intestinal metabolism: Hydrolysis by intestinal glucosidases can lead to the degradation of the parent compound before it can be absorbed.[1]

Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

Several formulation strategies have shown promise for improving the oral bioavailability of poorly soluble and/or permeable compounds and could be applicable to this compound:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of solid lipids that can encapsulate the drug, protecting it from degradation and potentially enhancing its uptake.

  • Nanoemulsions: These are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm, which can improve drug solubilization and membrane permeability.[2]

  • Co-administration with P-gp inhibitors: Compounds that inhibit the P-gp efflux pump can increase the intestinal absorption of P-gp substrates. For example, sinomenine has been shown to increase the bioavailability of paeoniflorin by inhibiting P-gp-mediated efflux.[1]

Q3: Are there any known pharmacokinetic parameters for this compound?

Direct pharmacokinetic data for this compound is scarce in publicly available literature. However, studies on its isomers, Paeoniflorin and Albiflorin, provide some insights. For instance, after oral administration of a pure compound to rats, Paeoniflorin and Albiflorin have shown low absolute bioavailability.[4][5] When administered as part of an herbal extract, the pharmacokinetic parameters can be significantly altered, suggesting interactions with other components that may enhance absorption.[5][6]

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Rate
Potential Cause Troubleshooting Step
Poor aqueous solubility of this compound. 1. Particle Size Reduction: Micronization or nano-sizing can increase the surface area available for dissolution. 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation. 3. Develop a Lipid-Based Formulation: Formulations like SEDDS or SLNs can significantly improve the dissolution of lipophilic compounds.
Inappropriate dissolution medium. 1. pH Optimization: Test dissolution in media with different pH values (e.g., simulated gastric fluid, simulated intestinal fluid) to reflect physiological conditions. 2. Addition of Surfactants: Incorporate a low concentration of a surfactant (e.g., Sodium Lauryl Sulfate) in the dissolution medium to improve wetting and solubilization.
Drug precipitation during dissolution. 1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state.
Issue 2: Low Permeability in Caco-2 Cell Assays
Potential Cause Troubleshooting Step
High P-gp efflux. 1. Co-incubate with a P-gp Inhibitor: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) from the apical to the basolateral side would confirm P-gp mediated efflux.[3] 2. Formulate to Bypass P-gp: Nanoformulations may be taken up by endocytosis, bypassing efflux transporters.
Low passive permeability. 1. Incorporate Permeation Enhancers: Include excipients known to enhance paracellular or transcellular transport in your formulation. 2. Lipid-Based Formulations: The components of lipid-based formulations can interact with the cell membrane and enhance permeability.
Metabolism by Caco-2 cells. 1. Analyze for Metabolites: Use LC-MS/MS to analyze both the donor and receiver compartments for potential metabolites of this compound. 2. Use Metabolic Inhibitors: If metabolism is confirmed, consider co-incubation with relevant enzyme inhibitors to assess the impact on permeability.
Issue 3: Inconsistent In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step
Food effect. 1. Standardize Fasting and Feeding Protocols: Ensure consistent fasting periods before dosing and control the diet of the animal subjects. 2. Conduct Fed vs. Fasted Studies: Systematically evaluate the effect of food on the absorption of your formulation.
High first-pass metabolism. 1. Formulation to Promote Lymphatic Uptake: Lipid-based formulations, particularly those with long-chain fatty acids, can promote lymphatic transport, thereby bypassing the portal circulation and first-pass metabolism in the liver. 2. Administer with a Metabolic Inhibitor: While primarily a research tool, co-administration with a known inhibitor of relevant metabolic enzymes can help quantify the extent of first-pass metabolism.
Variability in gastrointestinal transit time. 1. Use of Bioadhesive Polymers: Incorporating mucoadhesive polymers into the formulation can prolong the residence time of the dosage form at the site of absorption.

Data Presentation

Table 1: Pharmacokinetic Parameters of Paeoniflorin and Albiflorin in Rats after Oral Administration

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
Paeoniflorin100231.5 ± 89.70.33 ± 0.13412.3 ± 123.5
Albiflorin100256.4 ± 98.20.38 ± 0.15456.7 ± 154.8

Data is hypothetical and for illustrative purposes, based on trends observed in literature for related compounds. Actual values would need to be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse the this compound in the molten lipid.

  • Heat the surfactant solution (e.g., 2.5% w/v Poloxamer 188 in purified water) to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-15 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard procedure for evaluating the in vitro release of this compound from a formulated dosage form.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

Dissolution Medium:

  • 900 mL of Simulated Intestinal Fluid (pH 6.8)

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place the this compound formulation (e.g., one capsule or tablet) in each dissolution vessel.

  • Set the paddle speed to 50 rpm.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Caco-2 Cell Permeability Assay

This protocol provides a general workflow for assessing the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.

  • For the apical to basolateral (A-B) transport study, add the this compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • For the basolateral to apical (B-A) transport study, add the this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Take samples from the receiver chamber at specified time intervals.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation This compound Formulation (e.g., SEDDS, SLN) dissolution In Vitro Dissolution formulation->dissolution Test Release Profile permeability Caco-2 Permeability formulation->permeability Assess Membrane Transport pharmacokinetics Pharmacokinetic Study (Animal Model) dissolution->pharmacokinetics Inform In Vivo Study Design permeability->pharmacokinetics Predict In Vivo Absorption bioavailability Bioavailability Assessment pharmacokinetics->bioavailability Calculate Bioavailability

Caption: Workflow for enhancing this compound's oral bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream IMP_formulation This compound Formulation IMP_inside This compound IMP_formulation->IMP_inside Passive Diffusion / Uptake Pgp P-gp Efflux Pump IMP_inside->Pgp Binding Absorption Systemic Absorption IMP_inside->Absorption Transport Pgp->IMP_formulation Efflux

Caption: Key pathways in the intestinal absorption of this compound.

References

Matrix effect reduction in Isomaltopaeoniflorin bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Isomaltopaeoniflorin, with a focus on mitigating the matrix effect. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its structurally similar and well-studied isomers, such as Paeoniflorin and Albiflorin, to provide robust recommendations and detailed experimental protocols.

Understanding the Matrix Effect in this compound Bioanalysis

The matrix effect is a common challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference can lead to ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[2] Phospholipids are major contributors to matrix effects in plasma samples. Effective sample preparation is the most critical step to minimize these effects.[3]

Troubleshooting Guide for Matrix Effect Reduction

This section provides a question-and-answer style guide to troubleshoot common issues related to matrix effects in this compound bioanalysis.

Question 1: I am observing significant ion suppression and high variability in my results. What are the likely causes and how can I address this?

Answer: Significant ion suppression and poor reproducibility are classic indicators of matrix effects. The primary cause is often inadequate removal of interfering endogenous components from the plasma sample.

Recommended Solutions:

  • Optimize Sample Preparation: The choice of sample preparation method is crucial. Below is a comparison of common techniques with data from Paeoniflorin and Albiflorin as representative analogs.

    • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extract, leading to more pronounced matrix effects.[3]

    • Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[4]

    • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and often the highest analyte recovery.[3]

  • Chromatographic Optimization: Modifying your LC method can help separate this compound from co-eluting matrix components.

    • Gradient Elution: Employ a gradient elution profile to enhance the separation of the analyte from interfering compounds.

    • Column Chemistry: Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this is only feasible if the analyte concentration remains above the lower limit of quantification (LLOQ).

Quantitative Data Comparison of Sample Preparation Methods (for Paeoniflorin and Albiflorin)

Sample Preparation MethodAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Protein Precipitation PaeoniflorinRat Plasma97.0 (Low QC)98.5 - 103.2[1]
93.0 (Mid QC)
98.0 (High QC)
Solid-Phase Extraction PaeoniflorinRat Plasma88.8Not Reported[5]
AlbiflorinRat Plasma87.7Not Reported[5]

Question 2: My analyte recovery is low and inconsistent. What steps can I take to improve it?

Answer: Low and variable recovery can stem from several factors during sample preparation.

Recommended Solutions:

  • Evaluate Different SPE Sorbents: If using SPE, the choice of sorbent is critical. For compounds like this compound, reversed-phase sorbents like C18 are commonly used. Experiment with different sorbent chemistries and bed weights to find the optimal conditions for your analyte.

  • Optimize Elution and Wash Solvents:

    • Wash Step: The wash solvent should be strong enough to remove interferences without eluting the analyte.

    • Elution Step: The elution solvent should be strong enough to fully recover the analyte from the sorbent. A common strategy is to use a mixture of an organic solvent (e.g., methanol, acetonitrile) and a small amount of acid or base to improve the elution of polar compounds.

  • pH Adjustment: The pH of the sample and the solvents used during extraction can significantly impact the recovery of ionizable compounds. Adjusting the pH to suppress the ionization of this compound can improve its retention on reversed-phase SPE sorbents.

Question 3: How do I choose between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction?

Answer: The choice depends on the specific requirements of your assay, such as required sensitivity, throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT): Best suited for high-throughput screening and early-stage discovery where speed is prioritized over the cleanest extract.

  • Liquid-Liquid Extraction (LLE): A good balance between cleanliness and throughput. It is more effective than PPT at removing phospholipids.

  • Solid-Phase Extraction (SPE): The gold standard for removing matrix interferences and achieving the highest sensitivity and reproducibility. It is the preferred method for late-stage development and clinical sample analysis.

Experimental Protocols

Protein Precipitation (PPT) Protocol for Paeoniflorin (Adaptable for this compound)

This protocol is adapted from a validated method for Paeoniflorin in rat plasma.[1]

  • Sample Preparation: To 100 µL of plasma sample, add 300 µL of acetonitrile (containing the internal standard).

  • Vortexing: Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a 5 µL aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol for Paeoniflorin and Albiflorin (Adaptable for this compound)

This protocol is based on a method for the simultaneous determination of Paeoniflorin and Albiflorin in rat plasma.[5]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load 200 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizing Experimental Workflows and Logic

Experimental Workflow for Sample Preparation

experimental_workflow cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (PPT) plasma->ppt lle Liquid-Liquid Extraction (LLE) plasma->lle spe Solid-Phase Extraction (SPE) plasma->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms

Caption: Overview of sample preparation workflows for this compound bioanalysis.

Troubleshooting Logic for Matrix Effect

troubleshooting_logic cluster_solutions Potential Solutions cluster_recovery_solutions Recovery Improvement start High Ion Suppression or Poor Reproducibility? optimize_prep Optimize Sample Prep (SPE > LLE > PPT) start->optimize_prep Yes optimize_lc Optimize LC Method (Gradient, Column) start->optimize_lc Yes dilute Dilute Sample start->dilute Yes end Improved Method Performance start->end No check_recovery Low Analyte Recovery? optimize_prep->check_recovery optimize_lc->check_recovery dilute->check_recovery optimize_spe Optimize SPE (Sorbent, Solvents) check_recovery->optimize_spe Yes adjust_ph Adjust pH check_recovery->adjust_ph Yes check_recovery->end No optimize_spe->end adjust_ph->end

Caption: Decision tree for troubleshooting matrix effects in this compound bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of ion suppression for this compound in plasma samples?

A1: The most common cause of ion suppression in plasma is the presence of endogenous phospholipids that are co-extracted with the analyte. These molecules can compete with this compound for ionization in the mass spectrometer source, leading to a reduced signal.

Q2: Can I use a simple protein precipitation method for a regulated bioanalytical study of this compound?

A2: While protein precipitation is a simple and fast technique, it may not provide a sufficiently clean extract for a regulated study where high accuracy and precision are required.[3] The residual matrix components can lead to significant matrix effects that may not be adequately compensated for, potentially compromising the validity of the results. Solid-phase extraction is generally the recommended method for regulated bioanalysis.

Q3: What type of internal standard is recommended for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect. This allows for accurate correction of any signal suppression or enhancement. If a SIL internal standard is not available, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.

Q4: How can I confirm that the matrix effect is the cause of my analytical issues?

A4: A post-column infusion experiment can be performed to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] This involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time.

Q5: Are there any specific storage conditions I should be aware of for this compound in plasma?

References

Refinement of Isomaltopaeoniflorin solid-phase extraction from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of isomaltopaeoniflorin solid-phase extraction (SPE) from biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the extraction of this compound and related paeony glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of solid-phase extraction (SPE) cartridge for this compound and its isomers?

A1: Reversed-phase SPE, particularly using C18 cartridges, is a widely documented and effective method for the extraction of paeoniflorin and its isomers from biological fluids.[1][2][3] These cartridges utilize octadecyl-bonded silica to retain moderately polar to nonpolar compounds from an aqueous matrix.

Q2: What are the typical recovery rates for paeoniflorin and its isomers using C18 SPE cartridges?

A2: Recovery rates can vary depending on the biological matrix and the specific experimental conditions. However, studies have reported high recovery rates. For instance, in rat serum, mean recoveries have been documented at 85.82% for paeoniflorin and 89.75% for albiflorin.[2] In rat urine, average recoveries can be even higher, at approximately 102.32% for paeoniflorin and 97.01% for albiflorin.[1]

Q3: How can I minimize matrix effects when analyzing SPE extracts with LC-MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis of compounds from biological samples. To mitigate these effects, ensure thorough washing of the SPE cartridge to remove interfering substances. Optimizing the wash solvent is crucial; it should be strong enough to remove impurities without eluting the analyte of interest. Additionally, employing a divert valve on the LC-MS system to direct the initial unretained portion of the eluent to waste can prevent salts and other highly polar interferences from entering the mass spectrometer.

Q4: Can I use the same SPE protocol for different biological matrices like plasma, urine, and tissue homogenates?

A4: While the fundamental principles of the SPE protocol will be similar, you may need to optimize certain steps for each matrix. Plasma and tissue homogenates contain higher concentrations of proteins and lipids, which may require a protein precipitation step prior to SPE. The composition of the wash solvent may also need to be adjusted to effectively remove matrix-specific interferences. It is recommended to validate the SPE method for each biological matrix to ensure optimal performance.

Troubleshooting Guide

Low Analyte Recovery

Low recovery of this compound is a frequent issue in solid-phase extraction. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Improper Cartridge Conditioning Ensure the C18 cartridge is adequately conditioned with methanol followed by water or an appropriate buffer. This solvates the stationary phase and prepares it for sample loading.
Sample pH Not Optimized Adjust the pH of the sample to ensure this compound is in a neutral form, promoting its retention on the reversed-phase sorbent.
Sample Loading Flow Rate Too High A high flow rate during sample loading can lead to insufficient interaction between the analyte and the sorbent, causing it to pass through to waste. Reduce the flow rate to allow for proper binding.
Wash Solvent Too Strong If the wash solvent has too high a concentration of organic solvent, it can prematurely elute the analyte. Decrease the organic content of the wash solution.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Increase the organic strength of the elution solvent or consider a different solvent composition.
Cartridge Overload Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough during sample loading. Use a larger cartridge or dilute the sample.
Poor Reproducibility

Inconsistent results can undermine the reliability of your data. Here are common causes and solutions for poor reproducibility.

Potential Cause Recommended Solution
Inconsistent Flow Rates Use a vacuum manifold with a flow control system or an automated SPE system to maintain consistent flow rates during all steps of the extraction process.
Variable Sample Pre-treatment Ensure that all samples undergo identical pre-treatment steps, such as centrifugation or protein precipitation, to maintain consistency.
Incomplete Cartridge Drying If a drying step is included after the wash, ensure it is performed consistently for all samples to avoid variability in the elution step.
Inconsistent Elution Volume Use a calibrated pipette to ensure the same volume of elution solvent is added to each cartridge.

Quantitative Data Summary

The following table summarizes the reported recovery rates for paeoniflorin and albiflorin from different biological matrices using C18 solid-phase extraction.

Analyte Biological Matrix Mean Recovery (%) Relative Standard Deviation (RSD) (%)
PaeoniflorinRat Serum85.82≤ 11.29
AlbiflorinRat Serum89.75≤ 10.49
PaeoniflorinRat Urine102.320.94 - 3.30
AlbiflorinRat Urine97.011.02 - 1.86

Data compiled from studies by Sheng et al. (2004).[1][2]

Experimental Protocol: SPE of this compound from Plasma

This protocol is a general guideline for the solid-phase extraction of this compound from plasma using a C18 cartridge. Optimization may be required for specific applications.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Plasma Sample

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw the plasma sample at room temperature.

    • To 200 µL of plasma, add 600 µL of methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Pass 1 mL of deionized water through each cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the sample pre-treatment step onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, dropwise rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply a vacuum to dry the cartridge for approximately 1-2 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analyte with 1 mL of acetonitrile containing 0.1% formic acid.

    • Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Caption: Workflow for the solid-phase extraction of this compound.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Check_Loading Analyte in Flow-through? Start->Check_Loading Check_Wash Analyte in Wash Fraction? Check_Loading->Check_Wash No Sol_Loading Increase Sorbent Mass Decrease Flow Rate Optimize Sample pH Check_Loading->Sol_Loading Yes Check_Elution Analyte Retained on Cartridge? Check_Wash->Check_Elution No Sol_Wash Decrease Wash Solvent Strength Check_Wash->Sol_Wash Yes Sol_Elution Increase Elution Solvent Strength Increase Elution Volume Check_Elution->Sol_Elution Yes

Caption: Troubleshooting logic for low analyte recovery in SPE.

References

Technical Support Center: Addressing Isomaltopaeoniflorin Solubility Issues in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Isomaltopaeoniflorin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a monoterpene glycoside, a derivative of paeoniflorin, which is a major active component of the Chinese herb Radix Paeoniae Alba.[1][2] Like many natural compounds, it can be hydrophobic, leading to poor solubility in aqueous solutions like cell culture media.[3][4] This can result in compound precipitation, which alters the effective concentration and can introduce experimental artifacts.[5][6]

Q2: What is the recommended solvent for preparing an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.[7][8][9][10] It is a powerful, water-miscible organic solvent with low toxicity at the concentrations typically used in cell culture.[9][10] When preparing a stock solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5% (v/v), although some cell lines can tolerate up to 1%.[11]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

A3: This is a common issue known as "solvent-shift" precipitation.[6] When a concentrated DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[6] The following troubleshooting guide provides steps to mitigate this.

Q4: Can I heat the medium to help dissolve the compound?

A4: Gentle warming of the cell culture medium to 37°C before adding the compound is recommended as it can improve solubility.[5] However, avoid excessive heat as it can degrade heat-sensitive components of the medium, such as vitamins and growth factors, as well as the compound itself.[12]

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?

A5: It is crucial to determine the kinetic solubility of your compound under your specific experimental conditions.[6] This can be done by preparing a serial dilution of your compound in the cell culture medium and observing the highest concentration that remains clear of precipitation, either visually or by using a microscope or a plate reader to detect light scattering.[6]

Troubleshooting Guide: Preventing this compound Precipitation

Problem Potential Cause Solution
Precipitate forms immediately upon adding stock solution to media. Rapid change in solvent polarity.[6] High compound concentration exceeding solubility limit.[6]Pre-warm the media to 37°C.[5] Add the DMSO stock solution dropwise while gently vortexing the medium to facilitate rapid mixing.[6] Prepare a lower concentration working solution.
Precipitate forms over time in the incubator. Temperature shift affecting solubility.[5] pH shift due to CO2 environment or cell metabolism.[5] Interaction with media components (salts, proteins).[5] Compound instability and degradation.[13]Ensure the incubator temperature is stable.[6] Use a buffered medium (e.g., with HEPES) to maintain a stable pH.[6] Test the compound's stability in the specific medium over the intended experiment duration.[14]
Precipitate is observed after thawing a frozen stock solution. Poor solubility at lower temperatures.[5] Freeze-thaw cycles promoting precipitation.[5]Gently warm the stock solution to 37°C and vortex to redissolve before use.[5] Aliquot the stock solution to minimize freeze-thaw cycles.[5]
Cloudiness or turbidity appears in the media. Fine particulate precipitation or microbial contamination.[5][6]Examine a sample under a microscope to distinguish between chemical precipitate and microbial growth.[5] If contamination is suspected, discard the culture and review sterile techniques.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming at 37°C can be used if necessary.[5]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5]

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
  • Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Pre-warm Medium: Pre-warm your specific cell culture medium to 37°C.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).

  • Controls: Include a negative control (medium with 0.5% DMSO only) and a blank (medium only).[6]

  • Incubation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2, 24, 48 hours).

  • Observation: Visually inspect the wells for any signs of precipitation or cloudiness against a dark background. A light microscope can also be used for more sensitive detection.[6]

  • Determination: The highest concentration that remains clear is the kinetic solubility of this compound under these conditions.

Visualization of Workflows and Pathways

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation a Weigh this compound b Dissolve in 100% DMSO a->b c Vortex & Gentle Warming (37°C) b->c d Filter Sterilize (0.22 µm) c->d e Aliquot & Store at -20°C/-80°C d->e f Pre-warm Cell Culture Medium (37°C) h Add Stock Dropwise to Medium with Gentle Vortexing f->h g Thaw Stock Solution Aliquot g->h i Use Immediately for Cell Treatment h->i

Caption: Workflow for preparing this compound solutions for cell culture.

G start Precipitation Observed? stock_check Is stock solution clear? start->stock_check warm_stock Warm stock to 37°C & vortex stock_check->warm_stock No dilution_check Dilution method correct? (pre-warmed media, slow addition) stock_check->dilution_check Yes warm_stock->dilution_check correct_dilution Re-prepare using correct dilution method dilution_check->correct_dilution No concentration_check Is final concentration too high? dilution_check->concentration_check Yes correct_dilution->concentration_check lower_conc Lower the final concentration concentration_check->lower_conc Yes solubilizer Consider solubilizing agents (e.g., BSA, cyclodextrins) concentration_check->solubilizer No end Problem Resolved lower_conc->end solubilizer->end

Caption: Troubleshooting flowchart for this compound solubility issues.

G cluster_0 Signaling Pathways cluster_1 Cellular Effects Paeoniflorin Paeoniflorin/ This compound MAPK MAPK Pathway (p38, JNK, ERK) Paeoniflorin->MAPK PI3K_AKT PI3K-AKT Pathway Paeoniflorin->PI3K_AKT NF_kB NF-κB Pathway Paeoniflorin->NF_kB Inflammation ↓ Inflammation MAPK->Inflammation Proliferation ↓ Proliferation PI3K_AKT->Proliferation NF_kB->Inflammation Cell_Adhesion ↓ Cell Adhesion NF_kB->Cell_Adhesion

Caption: Reported signaling pathways modulated by Paeoniflorin.[1][16][17][18]

References

Technical Support Center: Isomaltopaeoniflorin (IMPF) In Vivo Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a limited amount of publicly available scientific literature specifically detailing the in vivo dosage optimization of Isomaltopaeoniflorin (IMPF). The information provided in this technical support guide is primarily based on studies of its isomer, Paeoniflorin (PF) . While this information can serve as a valuable starting point for your research on IMPF, it is crucial to conduct independent dose-finding studies to determine the optimal dosage for your specific experimental model and conditions. The pharmacokinetics and pharmacodynamics of isomers can vary, and direct extrapolation is not recommended without empirical validation.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dosing this compound (IMPF) in my animal model?

A1: As a preliminary guideline, you can consider the dosage ranges reported for its isomer, Paeoniflorin (PF). For neuroprotective and anti-inflammatory effects in rodent models, dosages often range from 5 mg/kg to 25 mg/kg.[1][2] For metabolic studies, such as investigating effects on liver function, dosages up to 100 mg/kg have been reported for PF.[3] It is imperative to perform a pilot study with a dose-escalation design to identify the optimal and safe dose range for IMPF in your specific animal model.

Q2: What is the most common route of administration for Paeoniflorin (and likely IMPF) in in vivo studies?

A2: The most frequently reported routes of administration for Paeoniflorin are intraperitoneal (i.p.) injection and oral gavage (p.o.). The choice of administration route will depend on your experimental goals, such as the desired bioavailability and onset of action.

Q3: What are the known pharmacokinetic properties of Paeoniflorin that might be relevant for IMPF?

A3: Paeoniflorin generally exhibits rapid absorption and metabolism.[4] In rats, after oral administration of 20 mg/kg, the maximum plasma concentration (Cmax) of paeoniflorin was reached at approximately 1.78 hours.[5] The half-life of paeoniflorin has been reported to be around 94 minutes in mice.[6] These parameters can be influenced by the co-administration of other substances. For instance, co-administration with peimine was shown to increase the Cmax and prolong the half-life of paeoniflorin in rats.[5][7]

Q4: Are there any known toxicities associated with high doses of Paeoniflorin?

A4: Studies on Paeoniflorin suggest it has low acute toxicity.[4] However, as with any compound, it is essential to conduct a toxicity study for IMPF in your specific animal model to determine the maximum tolerated dose (MTD).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at the initial dose. The initial dose of IMPF may be too low. The bioavailability of IMPF might be poor for the chosen administration route.Gradually increase the dose in subsequent experiments. Consider switching to a different route of administration (e.g., from oral gavage to intraperitoneal injection) to potentially increase bioavailability.
Unexpected adverse effects or toxicity in animals. The dose of IMPF may be too high. The vehicle used for solubilizing IMPF could be causing toxicity.Reduce the dosage in subsequent cohorts. Ensure the vehicle is well-tolerated by the animals by administering a vehicle-only control.
High variability in experimental results. Inconsistent dosing technique. Individual differences in animal metabolism.Ensure all researchers are using a standardized and consistent protocol for dosing. Increase the number of animals per group to account for biological variability.
Difficulty in dissolving IMPF for administration. IMPF may have poor solubility in common vehicles.Experiment with different biocompatible solvents or consider formulating a microemulsion to improve solubility.

Quantitative Data Summary for Paeoniflorin (PF)

Table 1: In Vivo Effective Doses of Paeoniflorin in Rodent Models

Animal Model Condition Dose Route of Administration Observed Effect Reference
MiceLipopolysaccharide (LPS)-induced myocardial injury20 mg/kgIntraperitoneal (i.p.)Attenuated myocardial injury and inflammation.[8]
RatsNeonatal hypoxic brain injury6.25, 12.5, and 25 mg/kgNot specifiedReduced cerebral infarct volume and neuronal apoptosis.[2]
MiceAlzheimer's disease model (APP/PS1)5 mg/kgIntraperitoneal (i.p.)Improved cognitive function and reduced neuroinflammation.[1]
RatsHigh-cholesterol diet-induced liver injury20 mg/kg/dayOral gavage (p.o.)Alleviated liver injury and improved serum lipid metabolism.[9]
RatsCarbon tetrachloride (CCl4)-induced liver injury100 mg/kgNot specifiedDecreased liver injury and reduced pro-inflammatory cytokines.[3]

Table 2: Pharmacokinetic Parameters of Paeoniflorin in Rodents

Animal Dose & Route Cmax (µg/L) Tmax (h) t1/2 (h) Reference
Rat20 mg/kg (p.o.)139.18 ± 15.141.78 ± 0.315.33 ± 1.65[5][7]
Rat (with Peimine)20 mg/kg (p.o.)244.98 ± 10.955.14 ± 0.2614.21 ± 4.97[5][7]
MouseNot specified (p.o.)--1.57 (94.16 min)[6]

Experimental Protocols

Protocol 1: Dose-Response Study for Anti-Inflammatory Effects of IMPF in a Mouse Model of LPS-Induced Inflammation
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Groups (n=8-10 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • LPS control (1 mg/kg, i.p.).

    • IMPF low dose (e.g., 5 mg/kg, p.o.) + LPS.

    • IMPF medium dose (e.g., 10 mg/kg, p.o.) + LPS.

    • IMPF high dose (e.g., 20 mg/kg, p.o.) + LPS.

  • Procedure:

    • Administer IMPF or vehicle by oral gavage.

    • One hour after IMPF/vehicle administration, inject LPS (1 mg/kg) intraperitoneally.

    • Six hours after LPS injection, collect blood samples via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).

    • Euthanize animals and collect tissues (e.g., lung, liver) for histological analysis and measurement of inflammatory markers.

  • Data Analysis: Analyze cytokine levels using ELISA. Perform statistical analysis using one-way ANOVA followed by a post-hoc test.

Protocol 2: Evaluation of Neuroprotective Effects of IMPF in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Male Sprague-Dawley rats, 250-300g.

  • Acclimatization: Acclimatize animals for at least one week before surgery.

  • Groups (n=8-10 per group):

    • Sham-operated + Vehicle.

    • MCAO + Vehicle.

    • MCAO + IMPF (e.g., 10 mg/kg, i.p.).

  • Procedure:

    • Induce focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion.

    • Administer IMPF or vehicle intraperitoneally at the time of reperfusion.

    • 24 hours after MCAO, assess neurological deficits using a standardized scoring system.

    • Euthanize animals and harvest brains.

    • Measure infarct volume using TTC staining.

    • Perform histological and molecular analyses on brain tissue to assess apoptosis and inflammatory markers.

  • Data Analysis: Analyze neurological scores and infarct volumes using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway and Workflow Diagrams

paeoniflorin_pi3k_akt_pathway IMPF This compound (IMPF) (Paeoniflorin as proxy) Receptor Receptor IMPF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inflammation Inflammation NFkB->Inflammation

Caption: Paeoniflorin's modulation of the PI3K/AKT signaling pathway.

paeoniflorin_mapk_pathway IMPF This compound (IMPF) (Paeoniflorin as proxy) p38 p38 MAPK IMPF->p38 JNK JNK IMPF->JNK Stress Cellular Stress / LPS Stress->p38 Stress->JNK NFkB_MAPK NF-κB p38->NFkB_MAPK JNK->NFkB_MAPK ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MAPK->ProInflammatory_Cytokines

Caption: Paeoniflorin's inhibitory effect on the MAPK signaling pathway.

experimental_workflow Start Start: Define Research Question LitReview Literature Review (Paeoniflorin as proxy) Start->LitReview DoseFinding Pilot Dose-Finding Study (Dose Escalation) LitReview->DoseFinding MainExp Main In Vivo Experiment (Effective Dose) DoseFinding->MainExp DataCollection Data Collection (Behavioral, Biochemical, Histological) MainExp->DataCollection Analysis Data Analysis & Interpretation DataCollection->Analysis Conclusion Conclusion & Future Work Analysis->Conclusion

Caption: General experimental workflow for in vivo studies.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Paeoniflorin and Its Isomer Isomaltopaeoniflorin: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of paeoniflorin and its isomer, isomaltopaeoniflorin. While paeoniflorin has been extensively studied, demonstrating potent anti-inflammatory effects across a range of experimental models, there is a notable absence of published data on the anti-inflammatory activity of this compound. This guide, therefore, provides a detailed overview of the established anti-inflammatory profile of paeoniflorin and highlights the current knowledge gap regarding this compound.

Paeoniflorin: A Well-Established Anti-Inflammatory Agent

Paeoniflorin, a monoterpene glycoside extracted from the root of Paeonia lactiflora, has a long history of use in traditional Chinese medicine for treating inflammatory conditions.[1][2] Modern pharmacological studies have substantiated these traditional uses, revealing that paeoniflorin exerts its anti-inflammatory effects through multiple mechanisms.

Mechanisms of Action

Paeoniflorin's anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of inflammatory gene expression.[1][3] Paeoniflorin has been shown to inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4]

The inhibitory effect of paeoniflorin on NF-κB is mediated through the suppression of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.[1]

Furthermore, paeoniflorin has been demonstrated to interfere with other inflammatory pathways, including the mitogen-activated protein kinase (MAPK) pathway .[5] By modulating the phosphorylation of key MAPK proteins like p38 and JNK, paeoniflorin can further suppress the expression of inflammatory mediators.

The following diagram illustrates the established signaling pathway through which paeoniflorin exerts its anti-inflammatory effects.

paeoniflorin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB NFkB_n NF-kB NFkB->NFkB_n Paeoniflorin Paeoniflorin Paeoniflorin->IKK Genes Inflammatory Genes NFkB_n->Genes Cytokines Cytokines Genes->Cytokines TNF-α, IL-6, etc.

Paeoniflorin's Inhibition of the NF-κB Signaling Pathway.
In Vitro and In Vivo Evidence

Numerous studies have provided quantitative data supporting the anti-inflammatory effects of paeoniflorin. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, paeoniflorin has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.[6]

The following table summarizes key quantitative data from a comparative study on paeoniflorin and albiflorin, another related compound, which helps to contextualize the potency of paeoniflorin's anti-inflammatory effects.

ParameterPaeoniflorinReference Compound (Albiflorin)Source
Inhibition of NO Production (%) 17.6117.35[6]
IC50 for NO Inhibition (mol/L) 2.2 x 10-41.3 x 10-2[6]
Inhibition of PGE2 Production (%) 27.5612.94[6]
Inhibition of TNF-α Production (%) 20.5715.29[6]
Inhibition of IL-6 Production (%) 29.0110.78[6]
Reduction of COX-2 Protein Expression (%) 50.9817.21[6]

Note: Data presented is from a study comparing Paeoniflorin and Albiflorin in LPS-induced RAW 264.7 cells.

This compound: An Unexplored Frontier

In stark contrast to the extensive research on paeoniflorin, a thorough search of scientific databases reveals a significant lack of studies investigating the anti-inflammatory activity of this compound. While its existence as an isomer of paeoniflorin is acknowledged in pharmacokinetic studies, its biological activities, particularly its potential anti-inflammatory effects, remain uncharacterized.

Experimental Protocols for Paeoniflorin Anti-Inflammatory Assays

For researchers interested in investigating the anti-inflammatory properties of paeoniflorin or in conducting comparative studies with its isomers, the following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of paeoniflorin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay

The concentration of NO in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To determine the protein expression levels of inflammatory mediators like COX-2 and components of signaling pathways (e.g., IKK, IκBα, NF-κB), Western blot analysis is performed. Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with specific primary antibodies, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory activity of a compound like paeoniflorin.

experimental_workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_Treatment Pre-treatment with Paeoniflorin Cell_Culture->Pre_Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_Treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Griess Assay (NO measurement) Supernatant_Collection->NO_Assay ELISA ELISA (Cytokine measurement) Supernatant_Collection->ELISA Western_Blot Western Blot (Protein expression) Cell_Lysis->Western_Blot

Experimental Workflow for In Vitro Anti-Inflammatory Assays.

Conclusion and Future Directions

References

Comparative pharmacokinetic profiling of Isomaltopaeoniflorin and albiflorin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of two closely related monoterpene glycosides.

This guide provides a detailed comparison of the pharmacokinetic profiles of albiflorin and its isomer, paeoniflorin. While the initial focus was on a direct comparison with isomaltopaeoniflorin, a comprehensive literature search revealed a lack of direct comparative pharmacokinetic studies between this compound and albiflorin. However, extensive research is available comparing albiflorin and paeoniflorin, which are structurally similar isomers and major active constituents of medicinal herbs like Paeonia lactiflora. Understanding the pharmacokinetic nuances between these two isomers is crucial for researchers in drug discovery and development, particularly those working with natural products.

This comparison synthesizes data from preclinical studies to highlight key differences in their plasma concentration profiles and pharmacokinetic parameters following oral administration.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of albiflorin and paeoniflorin after oral administration of the pure compounds to rats. This data provides a quantitative basis for comparing their absorption and elimination characteristics.

Pharmacokinetic ParameterAlbiflorin (mean ± SD)Paeoniflorin (mean ± SD)
Cmax (ng/mL) 812 ± 370659 ± 147
Tmax (h) 0.250.35 ± 0.14
AUC(0-t) (ng·h/mL) 1122 ± 351722 ± 158
t1/2 (h) 3.30 ± 1.500.41 ± 0.09

Data sourced from a study comparing the pharmacokinetics of albiflorin and paeoniflorin after oral administration of the pure compounds to rats[1].

Experimental Protocols

The data presented in this guide is based on a representative pharmacokinetic study in rats. The detailed methodology is as follows:

Animal Model: Male Sprague-Dawley rats were used for the study. The animals were housed in a controlled environment and fasted overnight before the experiment, with free access to water.

Drug Administration: Albiflorin and paeoniflorin were administered orally (p.o.) to different groups of rats.

Sample Collection: Blood samples were collected from the tail vein at various time points post-administration. The plasma was separated by centrifugation and stored at -20°C until analysis.

Analytical Method: The plasma concentrations of albiflorin and paeoniflorin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] This method offers high sensitivity and specificity for the simultaneous quantification of both isomers in biological matrices.[2]

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[1][3]

Mandatory Visualization

The following diagram illustrates the general workflow of a comparative pharmacokinetic study.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Study cluster_analytical Bioanalysis cluster_data_analysis Data Interpretation Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Drug_Admin Oral Administration (Albiflorin & Paeoniflorin) Animal_Model->Drug_Admin Dosing Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Time Points Plasma_Separation Plasma Separation by Centrifugation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental) LCMS_Analysis->PK_Modeling Concentration Data Parameter_Comparison Parameter Comparison (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Comparison

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Discussion

The presented data indicates that after oral administration of the pure compounds, both albiflorin and paeoniflorin are rapidly absorbed, as shown by their short Tmax values.[1] However, albiflorin exhibits a higher peak plasma concentration (Cmax) and a larger area under the plasma concentration-time curve (AUC), suggesting greater overall systemic exposure compared to paeoniflorin.[1]

A notable difference lies in their elimination half-lives (t1/2). Albiflorin has a significantly longer half-life than paeoniflorin, indicating a slower elimination from the body.[1] These differences in pharmacokinetic profiles may be attributed to variations in their absorption, distribution, metabolism, and excretion pathways, despite their structural similarity.

It is important to note that the pharmacokinetics of these compounds can be significantly influenced by the administration of herbal extracts containing other components, which can alter their absorption and metabolism.[3][4] Further research is warranted to explore the specific metabolic pathways and transporters involved in the disposition of this compound, albiflorin, and paeoniflorin to fully understand their therapeutic potential.

References

Validating a Stability-Indicating HPLC Method for Isomaltopaeoniflorin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Recommended HPLC Method

Based on established methods for paeoniflorin and other related compounds, the following HPLC parameters are recommended as a starting point for the analysis of Isomaltopaeoniflorin.[1][2][3][4] Optimization may be required to achieve the desired separation and peak shape for this compound and its potential degradation products.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature 30 °C
Injection Volume 10 µL

Method Validation Protocol

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6] The key validation parameters are outlined below.

Experimental Protocols

1. Specificity and Forced Degradation Studies: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8][9]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

Following exposure, the stressed samples are analyzed by the proposed HPLC method. The chromatograms should demonstrate sufficient resolution between the parent this compound peak and any degradation products formed.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of this compound reference standard over the range of 50-150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate and calculate the percentage recovery.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.

  • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by different analysts using different equipment.

  • Calculate the relative standard deviation (RSD) for the results.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Introduce small variations in the HPLC method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Analyze the system suitability parameters after each change.

Data Presentation

The quantitative data from the validation experiments should be summarized in the following tables for clear comparison and reporting.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Regression Equation

Table 3: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80%
100%
120%

Table 4: Precision Data

Precision TypeParameterAcceptance Criteria
Repeatability (Intra-day) RSD (%) of 6 replicates≤ 2%
Intermediate Precision (Inter-day) RSD (%) between days≤ 2%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Table 6: Robustness Study

Parameter VariedVariationSystem Suitability Parameter (e.g., Tailing Factor)
Flow Rate +0.1 mL/min
-0.1 mL/min
Column Temperature +2 °C
-2 °C

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the method validation process and a hypothetical degradation pathway for this compound.

HPLC_Validation_Workflow start Start: Define Analytical Method method_dev HPLC Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol (ICH Q2(R1)) method_dev->validation_protocol specificity Specificity & Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) validation_protocol->specificity linearity Linearity validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Validated Stability-Indicating Method validation_report->end

Caption: Workflow for the validation of a stability-indicating HPLC method.

Forced_Degradation_Pathway This compound This compound hydrolysis_product Hydrolysis Product (e.g., Paeoniflorin) This compound->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidation Product This compound->oxidation_product Oxidation (H₂O₂) photodegradation_product Photodegradation Product This compound->photodegradation_product Photolysis (UV/Vis Light)

Caption: Hypothetical forced degradation pathways for this compound.

References

Data Presentation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Analytical Cross-Validation of Isomaltopaeoniflorin

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This compound, a monoterpene glycoside and an isomer of the well-studied paeoniflorin, is a compound of growing interest. This guide provides a comparative overview of the primary analytical methods applicable to the analysis of this compound. While direct comparative studies on this compound are limited, this document leverages validated methods for its close isomers, paeoniflorin and albiflorin, to provide a robust framework for its analysis. The methodologies discussed are primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The selection of an analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of validation parameters for HPLC-UV and LC-MS/MS methods, derived from studies on paeoniflorin and its isomers. These parameters are expected to be similar for this compound analysis.

Table 1: Comparison of HPLC-UV Method Validation Parameters

ParameterLinearity (r²)Precision (RSD%)Accuracy/Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Paeoniflorin & Albiflorin > 0.999< 3.00%96.99% - 98.36%Not ReportedNot Reported[1]
Paeoniflorin > 0.990.76%96.2%Not ReportedNot Reported[2]
Multiple Components > 0.999< 1.9%96.1% - 105.5%Not ReportedNot Reported[3]

Table 2: Comparison of LC-MS/MS Method Validation Parameters

ParameterLinearity (r)Precision (RSD%)Accuracy (RE%)Limit of Quantification (LOQ)Reference
Paeoniflorin > 0.99≤ 10.0%Within ±8.2%1.0 ng/mL[4][5]
Benzoylpaeoniflorin & Benzoylalbiflorin > 0.99502.03% - 12.48%-8.00% to 10.33%1 ng/mL[6]
Paeoniflorin & Albiflorin > 0.99< 15%< 15%1-2 ng/mL[7]

Experimental Protocols: Methodologies for Analysis

Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of paeoniflorin isomers.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of major components in herbal extracts.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., powdered plant material, extract).

    • Add a suitable solvent (e.g., methanol, 70% ethanol).[8]

    • Extract the analyte using ultrasonication or reflux extraction.[8]

    • Filter the extract through a 0.45 µm membrane filter prior to injection.[8]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used (e.g., ODS column, Thermo Hypersil ODS-2).[1][2]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.01% phosphoric acid) and an organic phase (e.g., acetonitrile, methanol).[1][2][3]

    • Flow Rate: Typically around 1.0 mL/min.[3]

    • Detection Wavelength: Detection is usually set at 230 nm or 274 nm.[2][3]

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing analytes in complex biological matrices.

  • Sample Preparation (for Plasma):

    • Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins.[4][5]

    • Vortex and centrifuge the mixture.

    • Collect the supernatant for analysis.[4][5]

    • Liquid-Liquid Extraction: An alternative is to use an organic solvent like ethyl acetate to extract the analytes from the plasma.[9]

    • Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed.[7]

  • Chromatographic Conditions:

    • Column: A C18 column is typically used (e.g., Phenomenex Gemini® NX-C18, Zorbax SB-C18).[4][5][7]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with additives like ammonium acetate and formic acid, and an organic solvent such as acetonitrile.[4][5][7]

    • Flow Rate: Generally between 0.4 mL/min and 1.0 mL/min.[4][5][10]

    • Injection Volume: Typically 5-20 µL.[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[7]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and its isomers using chromatographic methods.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Collection (e.g., Plant Material, Plasma) extraction Extraction (e.g., Sonication, LLE, SPE) start->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC / UPLC System filtration->hplc detection Detection (UV or MS/MS) hplc->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification (Peak Area Integration) chromatogram->quantification validation Method Validation (Linearity, Precision, Accuracy) quantification->validation report Final Report validation->report

Caption: General workflow for the analytical determination of this compound.

This guide provides a foundational understanding of the analytical methodologies pertinent to this compound. Researchers should perform in-house validation to ensure the chosen method is suitable for their specific application and sample matrix. The provided data and protocols for closely related isomers offer a strong starting point for method development and cross-validation.

References

A Comparative Guide to the Biological Activities of Monoterpene Glycosides: Paeoniflorin and Albiflorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoterpene glycosides, a class of natural products, have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, paeoniflorin and its isomer, albiflorin, are prominent constituents of the roots of Paeonia lactiflora and have been extensively studied for their therapeutic potential. This guide provides a comparative analysis of the biological activities of paeoniflorin and albiflorin, with a focus on their anti-inflammatory and neuroprotective effects, supported by experimental data and detailed methodologies. A third monoterpene glycoside, isomaltopaeoniflorin, is also structurally related; however, a comprehensive literature search reveals a significant lack of available data on its biological activities. Therefore, a direct comparison with paeoniflorin and albiflorin is not possible at this time.

Anti-Inflammatory Activity: Paeoniflorin vs. Albiflorin

Both paeoniflorin and albiflorin have demonstrated significant anti-inflammatory properties. A key comparative study investigated their effects on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.

Quantitative Data Comparison
Biological EffectPaeoniflorinAlbiflorinReference
Inhibition of Nitric Oxide (NO) Production IC50: 2.2 x 10⁻⁴ mol/LIC50: 1.3 x 10⁻² mol/L[1]
Inhibition of Prostaglandin E2 (PGE2) Production 27.56% inhibition12.94% inhibition[1]
Inhibition of Tumor Necrosis Factor-α (TNF-α) Production 20.57% inhibition15.29% inhibition[1]
Inhibition of Interleukin-6 (IL-6) Production 29.01% inhibition10.78% inhibition[1]
Inhibition of COX-2 Protein Expression 50.98% reduction17.21% reduction[1]
Inhibition of iNOS Gene Expression 35.65% inhibition58.36% inhibition[1]
Inhibition of COX-2 Gene Expression 38.08% inhibition47.64% inhibition[1]
Inhibition of IL-6 Gene Expression 19.72% inhibition50.70% inhibition[1]
Inhibition of TNF-α Gene Expression 45.19% inhibition12.43% inhibition[1]

Summary of Anti-inflammatory Findings: The data suggests that paeoniflorin is a more potent inhibitor of NO, PGE2, TNF-α, and IL-6 production at the protein level compared to albiflorin[1]. However, albiflorin shows a stronger inhibitory effect on the gene expression of iNOS, COX-2, and IL-6[1]. This indicates that while both compounds possess anti-inflammatory properties, they may act through slightly different mechanisms or with different potencies at the transcriptional and translational levels.

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells

This protocol is based on the methodology described in the comparative study of paeoniflorin and albiflorin[1].

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of paeoniflorin or albiflorin for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours for cytokine production).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Levels of TNF-α and IL-6 in the culture medium are quantified using specific ELISA kits.

    • Gene Expression (iNOS, COX-2, TNF-α, IL-6): Total RNA is extracted from the cells, and the mRNA levels of the target genes are determined by quantitative real-time PCR (qRT-PCR).

    • Protein Expression (COX-2): Cell lysates are analyzed by Western blotting using an antibody specific for COX-2.

Signaling Pathways in Anti-Inflammatory Action

Paeoniflorin exerts its anti-inflammatory effects by modulating several key signaling pathways.

G Paeoniflorin's Anti-inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38_JNK p38/JNK MAPK TAK1->p38_JNK IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB NFkappaB_n NF-κB (active) NFkappaB->NFkappaB_n Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p38_JNK->Inflammatory_Genes Activates NFkappaB_n->Inflammatory_Genes Activates Paeoniflorin Paeoniflorin Paeoniflorin->TLR4 Inhibits Paeoniflorin->IKK Inhibits Paeoniflorin->p38_JNK Inhibits

Caption: Paeoniflorin inhibits TLR4-mediated inflammatory pathways.

Neuroprotective Activity: Paeoniflorin vs. Albiflorin

Both paeoniflorin and albiflorin exhibit neuroprotective properties, although studies suggest they may act through different mechanisms.

Qualitative and Mechanistic Comparison
FeaturePaeoniflorinAlbiflorinReference
Protection against Glutamate-induced Toxicity YesYes
Reduction of Reactive Oxygen Species (ROS) YesYes
Inhibition of Apoptosis (Bcl-2/Bax ratio) Increases ratioIncreases ratio
Activation of Akt Signaling Pathway YesYes
Suppression of Intracellular Ca²⁺ Overload YesNo
Inhibition of CaMKII Expression YesNo

Summary of Neuroprotective Findings: Both paeoniflorin and albiflorin protect neuronal cells from glutamate-induced toxicity by reducing oxidative stress and apoptosis through the activation of the Akt signaling pathway. However, a key difference lies in their effect on calcium homeostasis. Paeoniflorin, but not albiflorin, can suppress intracellular calcium overload and the expression of calcium/calmodulin protein kinase II (CaMKII), suggesting a more comprehensive neuroprotective mechanism for paeoniflorin in this context.

Experimental Protocol: Glutamate-Induced Neurotoxicity in PC12 Cells

This protocol is based on methodologies used in studies evaluating the neuroprotective effects of paeoniflorin and albiflorin.

  • Cell Culture and Differentiation: PC12 cells are cultured in DMEM and differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF) for several days.

  • Treatment: Differentiated cells are pre-treated with paeoniflorin or albiflorin for a specified time.

  • Neurotoxicity Induction: Neurotoxicity is induced by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24-48 hours[2].

  • Assessment of Neuroprotection:

    • Cell Viability: Cell viability is assessed using assays such as the MTT or LDH release assay.

    • Apoptosis: Apoptosis can be measured by TUNEL staining or by quantifying the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins via Western blotting.

    • Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

    • Calcium Imaging: Intracellular calcium levels are monitored using calcium-sensitive fluorescent dyes such as Fura-2/AM.

    • Protein Expression: The expression and phosphorylation of key signaling proteins (e.g., Akt, CaMKII) are analyzed by Western blotting.

Signaling Pathways in Neuroprotection

Paeoniflorin's neuroprotective effects are mediated through multiple signaling pathways, including the activation of pro-survival pathways and the inhibition of stress-activated pathways.

G Paeoniflorin's Neuroprotective Signaling Pathways cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate (Excitotoxicity) Receptor Glutamate Receptor Glutamate->Receptor Ca_Influx ↑ Intracellular Ca²⁺ Receptor->Ca_Influx ROS ↑ ROS Receptor->ROS CaMKII CaMKII Activation Ca_Influx->CaMKII Apoptosis Apoptosis ROS->Apoptosis CaMKII->Apoptosis PI3K PI3K Akt Akt PI3K->Akt Bcl2_Bax ↑ Bcl-2/Bax ratio Akt->Bcl2_Bax Promotes Bcl2_Bax->Apoptosis Inhibits Paeoniflorin Paeoniflorin Paeoniflorin->Ca_Influx Inhibits Paeoniflorin->ROS Reduces Paeoniflorin->PI3K Activates

Caption: Paeoniflorin protects neurons via Akt activation and Ca²⁺ modulation.

Conclusion

Paeoniflorin and albiflorin are both biologically active monoterpene glycosides with significant anti-inflammatory and neuroprotective potential. While they share some common mechanisms of action, such as the modulation of the Akt pathway, there are notable differences in their potency and specific molecular targets. Paeoniflorin appears to be a more potent anti-inflammatory agent at the protein level and exhibits a broader neuroprotective profile by modulating calcium signaling. Further research is warranted to fully elucidate their therapeutic potential and to investigate the biological activities of less-studied related compounds like this compound.

References

In Vitro to In Vivo Correlation of Isomaltopaeoniflorin: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of direct research on the in vitro to in vivo correlation (IVIVC) of Isomaltopaeoniflorin's pharmacological effects. The majority of research in this area has concentrated on its structural isomer, Paeoniflorin. Consequently, a direct, data-driven comparison guide for this compound cannot be constructed at this time. This document will, therefore, summarize the available findings on related compounds and highlight the need for further research into this compound.

While direct IVIVC studies on this compound are lacking, research on its isomer Paeoniflorin and the related compound Oxypaeoniflorin provides insights into the potential anti-inflammatory mechanisms that this compound may share. The primary focus of these studies has been on the modulation of inflammatory pathways, particularly the NF-κB signaling cascade.

In Vitro Pharmacological Effects

The anti-inflammatory properties of compounds structurally similar to this compound have been primarily investigated using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. These in vitro models are crucial for elucidating the molecular mechanisms of action.

A study investigating the effects of Moutan Cortex Radicis extract, which contains both Paeoniflorin and Oxypaeoniflorin, demonstrated significant anti-inflammatory activity in LPS-stimulated RAW 264.7 cells[1][2]. The key findings from this and other in vitro studies on related compounds include the inhibition of pro-inflammatory mediators.

Table 1: Summary of In Vitro Anti-Inflammatory Effects of Related Compounds

CompoundCell LineKey Biomarkers InhibitedSignaling Pathway ImplicatedReference
PaeoniflorinRAW 264.7NO, PGE2, TNF-α, IL-6NF-κB, MAPK[3][4][5]
OxypaeoniflorinRAW 264.7NO, iNOS, TNF-α, IL-1β, IL-6TLR/NF-κB, MAPK[1][2]
PaeoniflorinTHP-1TNF-α, IL-6NF-κB[6]
PaeoniflorinL929 FibroblastsNF-κBp65 ActivationNF-κB[7]

Experimental Protocol: In Vitro Anti-Inflammatory Assay in RAW 264.7 Cells

A representative protocol for assessing the anti-inflammatory effects in macrophages is as follows:

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Oxypaeoniflorin) for a specified period (e.g., 4 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium and incubating for a further period (e.g., 18-24 hours).

  • Biomarker Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2) are determined by quantitative real-time PCR (qRT-PCR).

    • Protein Expression: Cell lysates are analyzed by Western blotting to determine the levels of key signaling proteins (e.g., phosphorylated IκBα, p65 subunit of NF-κB).

In Vivo Pharmacological Effects

Currently, there is a lack of specific in vivo studies published for this compound. Animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation in rodents, are standard for evaluating the real-world efficacy of anti-inflammatory compounds[8]. These models allow for the assessment of a compound's ability to reduce swelling, pain, and systemic inflammatory markers in a complex biological system. The absence of such data for this compound makes any attempt at in vitro to in vivo correlation speculative.

Signaling Pathway Analysis

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Studies on Paeoniflorin and Oxypaeoniflorin consistently point to the inhibition of this pathway as a primary mechanism of their anti-inflammatory action[1][4][6][7][9]. The general mechanism involves preventing the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Below is a generalized diagram of the NF-κB signaling pathway and the putative inhibitory point of action for compounds like Paeoniflorin and Oxypaeoniflorin.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds MyD88 MyD88 TLR4->MyD88 2. Activates IRAK IRAKs MyD88->IRAK 3. Signaling Cascade TRAF6 TRAF6 IRAK->TRAF6 3. Signaling Cascade IKK IKK Complex TRAF6->IKK 3. Signaling Cascade IkBa_NFkB IκBα p50/p65 IKK->IkBa_NFkB 4. Phosphorylates IκBα IkBa IκBα Degradation Degradation IkBa->Degradation NFkB p50/p65 NFkB_nuc p50/p65 NFkB->NFkB_nuc 6. Translocates IkBa_NFkB->IkBa IkBa_NFkB->NFkB 5. Releases NF-κB Compound Paeoniflorin / Oxypaeoniflorin (Putative action) Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA 7. Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines 8. Transcription

References

Inter-laboratory validation of Isomaltopaeoniflorin quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Inter-laboratory Validation of Isomaltopaeoniflorin Quantification Methods

Disclaimer: As of the latest available data, no dedicated inter-laboratory validation studies for the quantification of this compound have been published. This guide provides a comparative overview of validated analytical methods for the structurally similar and well-studied compound, paeoniflorin. The data and protocols presented herein are derived from single-laboratory validation studies and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own quantification methods for this compound.

This compound is a monoterpene glycoside of significant interest in phytochemical and pharmacological research. Its accurate quantification is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. Structurally, this compound shares a core scaffold with paeoniflorin, suggesting that analytical methods developed for paeoniflorin can be adapted for this compound with appropriate validation.

Comparison of Analytical Quantification Methods

The quantification of paeoniflorin, and by extension this compound, is predominantly achieved using High-Performance Liquid Chromatography coupled with either an Ultraviolet (UV) detector or a Tandem Mass Spectrometer (MS/MS).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely used for the quantification of paeoniflorin in herbal extracts and formulations.[1] It offers good precision and accuracy for relatively high concentration samples.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as the determination of analyte concentrations in plasma or other biological matrices, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[2]

The following tables summarize the validation parameters for paeoniflorin quantification from various single-laboratory studies, providing a benchmark for the expected performance of a validated method for this compound.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Paeoniflorin Quantification in Plasma

Validation ParameterMethod 1[2][3]Method 2[4]Method 3[5]
Linearity Range 1.0 - 2000 ng/mL0.6 - 2000 ng/mL0.02 - 25.6 µg/mL
Correlation Coefficient (r) > 0.99> 0.9972Not Specified
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.6 ng/mL0.02 µg/mL
Intra-day Precision (%RSD) ≤ 8.1%< 10%< 9.7%
Inter-day Precision (%RSD) ≤ 10.0%< 10%< 9.7%
Intra-day Accuracy (%RE) within ± 8.2%within ± 2.3%Not Specified
Inter-day Accuracy (%RE) within ± 8.2%within ± 2.3%Not Specified
Recovery Not SpecifiedNot Specified> 65.2%

Table 2: Comparison of HPLC-UV Method Validation Parameters for Paeoniflorin Quantification in Herbal Materials

Validation ParameterMethod 1[6]Method 2[7]
Linearity Range Not SpecifiedNot Specified
Correlation Coefficient (r²) Not SpecifiedNot Specified
Detection Wavelength 235 nm230 nm
Precision (%RSD) Not SpecifiedNot Specified
Accuracy/Recovery Not SpecifiedNot Specified

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are representative protocols for the quantification of paeoniflorin using LC-MS/MS and HPLC-UV, which can be adapted for this compound.

LC-MS/MS Method for Quantification in Rat Plasma[2][3]
  • Sample Preparation: Protein precipitation is a common and efficient method for plasma sample preparation.[2]

    • To 100 µL of rat plasma, add the internal standard (e.g., tolbutamide).

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture and then centrifuge.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Phenomenex Gemini® NX-C18[2]

    • Mobile Phase: A gradient of aqueous phase (e.g., 0.1% formic acid and 5 mM ammonium acetate in water) and organic phase (e.g., acetonitrile).[2]

    • Flow Rate: 1.0 mL/min[2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)[4]

    • Monitored Transition: For paeoniflorin, the transition of the ammonium adduct ion [M+NH₄]⁺ is often monitored.[2]

    • Detection: Multiple Reaction Monitoring (MRM)[4]

HPLC-UV Method for Quantification in Herbal Extracts[6][7]
  • Sample Preparation:

    • Weigh a precise amount of the powdered herbal material.

    • Extract with a suitable solvent (e.g., methanol) using ultrasonication.[7]

    • Filter the extract through a 0.45 µm membrane before injection.[7]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.[6]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 mol/L potassium phosphate monobasic) and an organic solvent (e.g., methanol).[7]

    • Flow Rate: 1.0 mL/min[7]

    • Detection Wavelength: 230 nm or 235 nm[6][7]

Visualization of Experimental Workflow and Validation Logic

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for this compound quantification and the logical relationship between key validation parameters as outlined by regulatory bodies like the FDA and in ICH guidelines.[8][9][10]

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix or Herbal Extract Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation / Solvent Extraction Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC Detection UV or MS/MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

A typical experimental workflow for this compound quantification.

validation_parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Specificity & Robustness Method Analytical Method Validation Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity LOQ Limit of Quantification (LOQ) Method->LOQ Specificity Specificity / Selectivity Method->Specificity Robustness Robustness Method->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) LOQ->LOD

Logical relationship of key bioanalytical method validation parameters.

References

Safety Operating Guide

Prudent Disposal of Isomaltopaeoniflorin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for Isomaltopaeoniflorin, a conservative approach must be adopted, treating the compound as hazardous. This guide provides essential safety and logistical information for the proper disposal of this compound, drawing upon safety data for structurally related compounds like Paeoniflorin.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity and hazard data for this compound, it is prudent to handle it with the same precautions as related compounds known to have hazardous properties. Paeoniflorin, for example, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartProtectionSpecification
EyesSafety GogglesChemical safety goggles with side-shields should be worn to protect against splashes.
HandsProtective GlovesChemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.
BodyLaboratory CoatA standard laboratory coat should be worn to protect against accidental spills.
RespiratoryRespiratorIn cases of generating dust or aerosols, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations. The following procedure outlines a general workflow for its safe disposal.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

    • Segregate this compound waste from other laboratory waste streams.

  • Waste Collection and Storage:

    • Collect this compound waste in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and "this compound".

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[1][2]

III. Accidental Spill and Exposure Procedures

In the event of an accidental spill or exposure, immediate action is crucial.

Table 2: Emergency Procedures for this compound Spills and Exposure

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area and contact your institution's EHS office immediately.

IV. Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1: this compound Disposal Workflow cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect store Store in a Secure, Well-Ventilated Area collect->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs dispose Dispose According to Local, State, and Federal Regulations contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Figure 1: this compound Disposal Workflow

This procedural guide, based on the best available safety information for related compounds, provides a framework for the safe and compliant disposal of this compound. Adherence to these guidelines is paramount for protecting laboratory personnel and the environment. Always consult your institution's specific waste disposal procedures and EHS office for guidance.

References

Personal protective equipment for handling Isomaltopaeoniflorin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isomaltopaeoniflorin

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is based on the safety profile of the closely related compound, Paeoniflorin, and established best practices for handling chemical powders in a laboratory setting. Researchers should always conduct a risk assessment prior to handling any chemical and consult their institution's safety office.

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. The information is designed to ensure safe handling, from initial preparation to final disposal, minimizing exposure and mitigating risks.

Hazard and Exposure Data

While specific occupational exposure limits for this compound or Paeoniflorin have not been established, the Globally Harmonized System (GHS) classification for Paeoniflorin indicates several potential hazards that inform the necessary protective measures.[1][2]

Hazard Classification (Based on Paeoniflorin)GHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE) Requirements

Based on the potential hazards, the following personal protective equipment is mandatory when handling this compound, particularly in its powder form.

  • Eye and Face Protection:

    • Wear chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

    • If there is a splash hazard, a face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile) should be worn. Inspect gloves before each use and replace them periodically.[1][5][6] Wash hands thoroughly after handling, even after wearing gloves.[1][2][5]

    • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[1] Ensure shoes are closed-toe and fully cover the foot.[5][7]

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.[1][7][8]

    • If a fume hood is not available or if dust levels are significant, a suitable respirator should be used in accordance with OSHA's 29 CFR 1910.134 or European Standard EN 149.[1]

Operational and Disposal Plans

Following a structured workflow is critical to ensure safety. This protocol outlines the key steps for handling this compound.

Experimental Workflow: Safe Handling Protocol
  • Preparation and Area Setup:

    • Before starting, ensure an eyewash station and safety shower are accessible.[1]

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[7][8]

    • Cover the work surface with disposable bench paper to contain any potential spills.[8]

    • Assemble all necessary equipment, including spatulas, weigh boats, and containers.

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat, followed by safety goggles and any required respiratory protection.

    • Don the appropriate chemical-resistant gloves as the final step.

  • Weighing and Handling the Compound:

    • Perform all manipulations of the powder within the fume hood to control airborne dust.[7][8]

    • To prevent the powder from becoming airborne, avoid pouring it directly from the bottle.[8] Use a spatula to transfer small amounts.[8]

    • Keep the container with this compound closed when not in use to prevent accidental spillage.[8]

  • Dissolution and Use:

    • When preparing solutions, add the powder to the solvent slowly.

    • If working with the compound in a solution, continue to wear all required PPE to protect against splashes.[8]

  • Decontamination and Doffing PPE:

    • After handling is complete, decontaminate the work area using a wet cleaning method or a HEPA vacuum; do not dry sweep.[7][8]

    • Wipe down the exterior of all containers and equipment before removing them from the fume hood.[8]

    • Remove PPE in the correct order to avoid self-contamination: gloves first, followed by lab coat and eye protection.

    • Wash hands thoroughly with soap and water immediately after removing PPE.[5][6]

This compound Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, Bench Paper) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Ensure safety equipment is accessible weigh 3. Weigh Compound (Minimize Dust) don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution (Add powder to solvent) weigh->dissolve Transfer carefully decontaminate 5. Decontaminate Area (Wet Wipe Surfaces) dissolve->decontaminate After experiment completion dispose 6. Dispose of Waste (Follow Local Regulations) decontaminate->dispose doff_ppe 7. Doff PPE & Wash Hands dispose->doff_ppe

Caption: Workflow for safely handling this compound.

Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels) and excess solutions, must be treated as chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[1] Do not pour chemical waste down the drain or dispose of it in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.